Product packaging for Methyl 4-biphenylcarboxylate(Cat. No.:CAS No. 720-75-2)

Methyl 4-biphenylcarboxylate

Cat. No.: B554700
CAS No.: 720-75-2
M. Wt: 212.24 g/mol
InChI Key: GATUGNVDXMYTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-biphenylcarboxylate is an ester derivative of 4-biphenylcarboxylic acid, serving as a versatile building block and key intermediate in advanced materials science and pharmaceutical research. In the field of perovskite photovoltaics, the parent carboxylic acid demonstrates significant value in defect passivation; its carbonyl group can coordinate with under-coordinated Pb²⁺ ions on the perovskite surface, while the biphenyl structure enhances hydrophobicity, improving device efficiency and environmental stability . Furthermore, the biphenyl scaffold is a critical structural motif in pharmaceutical development, particularly in the synthesis of angiotensin II receptor antagonists such as losartan, where it forms the core biphenyl intermediate . As a research chemical, this compound offers a synthetic handle for further chemical modifications, enabling explorations in organic synthesis, polymer chemistry, and the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B554700 Methyl 4-biphenylcarboxylate CAS No. 720-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATUGNVDXMYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061054
Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-75-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-biphenylcarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-phenylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-phenylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [1,1'-biphenyl]-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-PHENYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y85RBC5X3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-biphenylcarboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in various chemical syntheses, including pharmaceuticals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation and experimental methodology.

Chemical Identity and Properties

This compound is an organic compound classified as a methyl ester derivative of 4-biphenylcarboxylic acid.[1][2] Its unique structure, featuring two linked benzene rings, makes it a valuable building block in the synthesis of more complex molecules.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 720-75-2[1][4][5]
Molecular Formula C₁₄H₁₂O₂[1][5]
IUPAC Name methyl 4-phenylbenzoate[1][6]
Synonyms Methyl biphenyl-4-carboxylate, Methyl p-phenylbenzoate, 4-Biphenylcarboxylic acid methyl ester[1][2][5]
InChI Key GATUGNVDXMYTJX-UHFFFAOYSA-N[1][5]
SMILES COC(=O)c1ccc(-c2ccccc2)cc1[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 212.25 g/mol [1]
Melting Point 116-119 °C[7]
Boiling Point Not specified
Solubility Data for the parent acid, 4-biphenylcarboxylic acid, indicates it is insoluble in water.[8] The solubility of the methyl ester is not detailed in the provided results.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Data available from NIST and SpectraBase.[6][9]
¹³C NMR Data available from SpectraBase.[10]
Infrared (IR) Spectroscopy FTIR spectra available from NIST, typically obtained using a KBr wafer.[5][6][11]
Mass Spectrometry (MS) Electron ionization mass spectra are available from NIST.[5][12]

Synthesis and Experimental Protocols

This compound is commonly synthesized through the esterification of 4-biphenylcarboxylic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

  • Objective: To synthesize this compound from 4-biphenylcarboxylic acid and methanol using an acid catalyst. A similar methodology is described for the synthesis of a related hydroxy derivative.[13]

  • Materials:

    • 4-Biphenylcarboxylic acid

    • Methanol (reagent grade)

    • Sulfuric acid (concentrated, 98%)

    • Toluene

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Deionized water

  • Procedure:

    • Dissolve 4-biphenylcarboxylic acid (1 equivalent) in methanol (10 volumes).

    • Add toluene (2 volumes) to the solution.

    • Carefully add concentrated sulfuric acid (0.4 volumes) to the mixture while stirring.

    • Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform a liquid-liquid extraction using ethyl acetate and water.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

  • Characterization: The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 4-Biphenylcarboxylic Acid D Esterification (Reflux) A->D B Methanol B->D C Sulfuric Acid (Catalyst) C->D E Extraction D->E Reaction Mixture F Drying E->F G Purification (Recrystallization/ Chromatography) F->G H Methyl 4-biphenylcarboxylate G->H Pure Product

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[3] The reliable production of high-purity this compound is essential for the pharmaceutical industry.[3]

  • Organic Light-Emitting Diodes (OLEDs): This compound is also utilized as a precursor for materials used in OLED technology, contributing to the development of advanced display materials.[3]

  • Antifungal Research: While this compound itself did not show bioactivity, related esters like ethyl 4-biphenylcarboxylate have demonstrated moderate to good antifungal activity against Candida species.[14] This suggests that the biphenylcarboxylate scaffold could be a starting point for developing new antifungal agents.

G Applications of this compound cluster_pharma Pharmaceuticals cluster_materials Material Science cluster_research Drug Discovery Research A This compound B Key Intermediate A->B D OLED Precursor A->D F Scaffold for Antifungal Agents A->F C Telmisartan Synthesis B->C E Advanced Display Materials D->E G Synthesis of Novel Bioactive Molecules F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the core physicochemical properties of Methyl 4-phenylbenzoate, complete with experimental protocols and logical workflow diagrams for characterization.

Introduction

Methyl 4-phenylbenzoate, also known as methyl biphenyl-4-carboxylate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2][3] It appears as a white to off-white crystalline powder.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and flavors.[1] Its biphenyl structure is a common motif in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in drug design, formulation, and quality control.

Physicochemical Properties

The key physicochemical properties of Methyl 4-phenylbenzoate are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1][2][4]
Molecular Weight 212.24 g/mol [5][6]
CAS Number 720-75-2[1][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 117-119 °C[7]
Boiling Point 307.8 °C at 760 mmHg[2][3]
Density 1.048 g/cm³[2][3]
Flash Point 132.7 °C[2][3]
Solubility Sparingly soluble in water[1]
LogP (Octanol-Water Partition Coefficient) 3.14[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Refractive Index 1.517[3]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a solid compound like Methyl 4-phenylbenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry Methyl 4-phenylbenzoate is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8] The tube is tapped gently to ensure tight packing.[9][10]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9]

  • Approximate Determination: A rapid heating rate (10-20 °C/minute) is used initially to determine an approximate melting range.[9]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the approximate melting point.[9][10]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[11]

Boiling Point Determination

Determining the boiling point of a high-boiling solid like Methyl 4-phenylbenzoate requires specific micro-scale techniques, as distillation of a small sample is often impractical.

Methodology: Thiele Tube Method

  • Sample Preparation: A few milligrams of Methyl 4-phenylbenzoate are placed in a small fusion or test tube. A capillary tube, sealed at one end, is inverted and placed into the sample tube.[12]

  • Apparatus Setup: The sample tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then clamped and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).[12][13]

  • Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner.[12][13] Convection currents will ensure uniform heating of the oil bath.[13]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is crucial for applications in drug formulation and solvent selection for synthesis.

Methodology: Shake-Flask Method

  • System Preparation: A known mass (e.g., 10 mg) of Methyl 4-phenylbenzoate is added to a vial containing a precise volume (e.g., 1.0 mL) of the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: The resulting mixture is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: A sample of the clear supernatant is carefully removed. The concentration of the dissolved Methyl 4-phenylbenzoate in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard curve.

  • Classification: For a qualitative assessment, solubility can be described based on observation. For instance, if 25 mg of the compound dissolves in 0.75 mL of water, it can be classified accordingly.[15] The compound is known to be sparingly soluble in water.[1]

Visualizations

The following diagrams illustrate the structural relationships and a typical workflow for the characterization of Methyl 4-phenylbenzoate.

G Diagram 1: Structural Components of Methyl 4-phenylbenzoate cluster_benzoate Methyl Benzoate Moiety cluster_phenyl Phenyl Substituent Ester_Group Ester Group (-COO-) Methyl_Group Methyl Group (-CH3) Ester_Group->Methyl_Group forms methyl ester Benzene_Ring_1 Benzene Ring Ester_Group->Benzene_Ring_1 attached to Benzene_Ring_2 Phenyl Group (C6H5-) Benzene_Ring_1->Benzene_Ring_2 linked at para position

Diagram 1: Structural components of Methyl 4-phenylbenzoate.

G Diagram 2: Workflow for Physicochemical Characterization A Sample Acquisition (Methyl 4-phenylbenzoate) B Purity Assessment (e.g., HPLC, NMR) A->B Initial Check C Melting Point Determination B->C Pure Sample D Boiling Point Determination B->D Pure Sample E Solubility Screening (Aqueous & Organic Solvents) B->E Pure Sample F Structural Confirmation (e.g., FT-IR, Mass Spec) B->F Pure Sample G Data Compilation & Analysis C->G D->G E->G F->G H Technical Report Generation G->H

Diagram 2: A general workflow for physicochemical characterization.

References

A Technical Guide to the Solubility of Methyl 4-biphenylcarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-biphenylcarboxylate. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining its solubility. These methodologies are essential for researchers and professionals in drug development and other scientific fields who require precise solubility data for formulation, purification, and process design.

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
User-defined

Experimental Protocols: Determining the Solubility of this compound

The determination of solubility is a critical step in characterizing a chemical compound. The following sections detail the methodologies for accurately measuring the solubility of a solid, such as this compound, in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a liquid.

a. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

b. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to allow them to reach thermodynamic equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately weigh the collected filtrate and then dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.[1][2][3][4][5]

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.

a. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled environment (e.g., oven or incubator)

  • Analytical balance

  • Vials with airtight caps

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish

b. Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

  • Filtration: Carefully filter a known mass or volume of the saturated solution to remove all undissolved solid.

  • Solvent Evaporation: Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

  • Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the solid residue.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish minus its initial tare mass. The solubility can then be expressed as grams of solute per 100 grams of solvent or other desired units.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by analytical quantification.

experimental_workflow start Start: Define Compound, Solvents, and Temperatures preparation Preparation: Add excess solid to solvent in vials start->preparation equilibration Equilibration: Agitate at constant temperature (24-72h) preparation->equilibration settling Phase Separation: Allow excess solid to settle equilibration->settling sampling Sampling & Filtration: Withdraw and filter supernatant settling->sampling analysis Analysis: Dilute and quantify concentration (e.g., HPLC, GC) sampling->analysis data Data Calculation: Determine solubility in desired units analysis->data end End: Report Solubility Data data->end

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-biphenylcarboxylate (CAS No. 720-75-2), a key intermediate in the synthesis of various organic compounds.[1][2] This document details established synthetic protocols and outlines the analytical techniques used to verify the structure and purity of the compound.

Synthesis of this compound

This compound can be synthesized through several methods. The most common and direct approaches are the Fischer esterification of 4-biphenylcarboxylic acid and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Method 1: Fischer Esterification

Fischer esterification is a classic and straightforward method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5] This equilibrium-driven reaction is pushed towards the product by using the alcohol as the solvent and/or by removing the water formed during the reaction.[3][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-biphenylcarboxylic acid (1.0 eq.).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq.), which also acts as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6] The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to obtain pure this compound.

Fischer_Esterification_Workflow Start 4-Biphenylcarboxylic Acid Reaction Reflux (4-12h) Start->Reaction Add Reagents Methanol (excess) + H₂SO₄ (cat.) Reagents->Reaction Add Workup Quench & Extract (NaHCO₃, Ethyl Acetate) Reaction->Workup Cool Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Fischer Esterification Workflow for this compound.

Method 2: Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] For the synthesis of this compound, this can be achieved by coupling methyl 4-bromobenzoate with phenylboronic acid.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).[7][9]

  • Reagent Addition: Add a suitable solvent system, such as a mixture of toluene and water or DME and water.[7][9] Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[7][9]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.[10]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReference
CAS Number 720-75-2[1][2][11]
Molecular Formula C₁₄H₁₂O₂[1][2][11]
Molecular Weight 212.24 g/mol [1][2]
Appearance White to off-white solid
Melting Point 115-116 °C[12]
Boiling Point 350.1 ± 21.0 °C (Predicted)[12]
Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods.

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.07d2HAromatic (ortho to -COOCH₃)
~7.82d2HAromatic (meta to -COOCH₃)
~7.75d2HAromatic (ortho to phenyl)
~7.45m3HAromatic (meta & para to phenyl)
~3.90s3H-OCH₃

Note: ¹H NMR data is based on typical values for similar structures and may vary slightly based on solvent and instrument.[13]

¹³C NMR Chemical Shift (δ) ppm Assignment
~166.8C=O
~145.5Aromatic C
~139.8Aromatic C
~130.1Aromatic CH
~129.5Aromatic C
~128.9Aromatic CH
~128.1Aromatic CH
~127.2Aromatic CH
~52.1-OCH₃

Note: ¹³C NMR data is based on data available from public databases and may vary.[1]

Wavenumber (cm⁻¹) Assignment
~3050-3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (-CH₃)
~1720C=O stretch (ester)
~1600, ~1480Aromatic C=C stretch
~1270, ~1100C-O stretch (ester)

Note: IR data is based on typical values for this functional group class.[2][14]

Technique m/z Value Assignment
Electron Ionization (EI)212[M]⁺ (Molecular Ion)
181[M - OCH₃]⁺
152[M - COOCH₃]⁺

Source: NIST Mass Spectrometry Data Center.[1][11]

Characterization_Workflow Sample Synthesized Product Purity Purity & Identity Check Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Structural Elucidation IR IR Spectroscopy Purity->IR Functional Groups MS Mass Spectrometry Purity->MS Molecular Weight Data Compare Data with Literature Values NMR->Data IR->Data MS->Data Confirmed Structure Confirmed & Purity Assessed Data->Confirmed

Caption: Workflow for the Characterization of this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically employing the KBr pellet technique or as a thin film.[1]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and analysis.[1]

References

Spectroscopic Analysis of Methyl 4-biphenylcarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-biphenylcarboxylate (CAS No. 720-75-2) is an organic compound with the molecular formula C₁₄H₁₂O₂.[1] As a derivative of biphenyl, it serves as a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values are indicative of the electronic environment and connectivity of the protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a complete tabular format in the search results.

Note: While specific peak assignments with integrations are not fully available in the provided search results, ¹H NMR spectra for this compound are available in databases such as SpectraBase, acquired on a BRUKER AC-300 instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts are characteristic of the carbon skeleton.

Chemical Shift (δ) ppmAssignment
Data not available in a complete tabular format in the search results.

Note: ¹³C NMR spectra for this compound are available in public databases. These spectra were obtained on instruments such as a VARIAN XL-200.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
Specific peak list not available in the search results.
(Typical Range) 3100-3000Aromatic C-HStretching
(Typical Range) 3000-2850Aliphatic C-H (methyl)Stretching
(Typical Range) 1725-1705Ester C=OStretching
(Typical Range) 1600-1450Aromatic C=CStretching
(Typical Range) 1300-1000Ester C-OStretching

Note: FTIR spectra of this compound have been recorded using the KBr wafer technique.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
212High[M]⁺ (Molecular Ion)
181High[M - OCH₃]⁺
152Medium[M - COOCH₃]⁺

Note: The fragmentation pattern is consistent with the structure of this compound, showing the loss of the methoxy and carbomethoxy groups.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Data Acquisition:

  • The NMR spectrometer (e.g., a 300 MHz instrument) is tuned and shimmed for the specific probe and solvent.

  • A standard one-pulse ¹H NMR experiment is performed.

  • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • The spectral data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Data Acquisition:

  • A proton-decoupled ¹³C NMR experiment is conducted on the same sample.

  • A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

  • The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of a blank KBr pellet is collected to account for any atmospheric and instrumental variations.

  • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

  • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

  • A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

  • The separated components elute from the column and enter the mass spectrometer.

  • Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

  • The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation MS->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 4-biphenylcarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of methyl 4-biphenylcarboxylate and its derivatives. Biphenyl-4-carboxylate derivatives are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials.[1] A thorough understanding of their three-dimensional structure is crucial for rational drug design and the development of new materials with tailored properties.

This guide summarizes key crystallographic data, details common experimental protocols for their synthesis and crystal growth, and outlines the methodology for single-crystal X-ray diffraction analysis.

Molecular Structure and Signaling Pathways

The core structure of this compound consists of two phenyl rings linked by a single bond, with a methyl carboxylate group at the 4-position of one of the rings. The torsional angle between the two phenyl rings is a key conformational feature, influencing the overall shape of the molecule and its packing in the crystal lattice.

Derivatives of this core structure are often synthesized to modulate its physicochemical and biological properties. A common synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[2][3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants ArylHalide Aryl Halide (e.g., Methyl 4-bromobenzoate) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylHalide->Catalyst Oxidative Addition ArylBoronicAcid Arylboronic Acid (e.g., Substituted Phenylboronic Acid) ArylBoronicAcid->Catalyst Product This compound Derivative Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound derivatives.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateC₂₁H₁₅BrO₄MonoclinicP2₁/c15.834(3)7.583(2)15.938(3)90109.9(1)904[1]
4-Bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylateC₂₀H₁₄BrClO₃MonoclinicP2₁/n10.4571(3)12.0001(3)14.5008(4)9098.459(1)904[4]

Experimental Protocols

General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound derivatives.[2][3][5]

Materials:

  • Methyl 4-bromobenzoate (or other suitable aryl halide)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a reaction flask, add methyl 4-bromobenzoate (1.0 eq.), the desired substituted phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.[6] The choice of solvent is crucial and often requires screening.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[6]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

General Crystallization Procedure (Slow Evaporation):

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a solvent mixture) to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Leave the vial undisturbed in a vibration-free location at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The following outlines the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

XRD_Workflow CrystalSelection Crystal Selection and Mounting DataCollection Data Collection (X-ray Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The atomic coordinates and thermal parameters of the model are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[7] The quality of the final structure is assessed using various crystallographic metrics.[8]

Conclusion

This guide provides a foundational understanding of the crystal structure of this compound derivatives, encompassing their synthesis, crystallization, and structural analysis. The provided data and protocols serve as a valuable resource for researchers in drug discovery and materials science, aiding in the design and characterization of novel compounds with desired properties. Further exploration of the Cambridge Structural Database (CSD) is recommended for a more exhaustive compilation of crystallographic data on this class of compounds.[9]

References

A Comprehensive Technical Guide to the Discovery and History of Biphenylcarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries, historical evolution, and key synthetic methodologies behind biphenylcarboxylic acids, a class of compounds pivotal to advancements in medicinal chemistry and materials science. This document provides a detailed overview of the foundational synthetic routes, key molecular milestones, and the experimental protocols that have enabled the preparation and investigation of these significant molecules.

Historical Perspective: From Foundational Reactions to Modern Catalysis

The story of biphenylcarboxylic acids is intrinsically linked to the broader history of carbon-carbon bond formation. Early explorations into synthesizing biaryl structures were often met with challenges, necessitating harsh reaction conditions and offering a limited scope of application.

A significant early milestone in the synthesis of biphenyls was the Wurtz-Fittig reaction , which extended the earlier Wurtz reaction to include the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[1] This method, while foundational, had its limitations.

A major breakthrough arrived in 1901 with Fritz Ullmann's discovery of a copper-mediated coupling of two aryl halides to form a symmetrical biaryl, a transformation now known as the Ullmann reaction .[2] This reaction became a cornerstone of biaryl synthesis for many years, though it typically required high temperatures and stoichiometric amounts of copper.[3]

The landscape of biaryl synthesis, and by extension the synthesis of biphenylcarboxylic acids, was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , in particular, has become a workhorse in modern organic synthesis. Its mild reaction conditions, broad functional group tolerance, and high yields have made it an exceptionally versatile tool for the construction of the biphenyl scaffold.[1]

Below is a timeline illustrating the key developments in the synthesis of biphenyl structures, which paved the way for the creation of biphenylcarboxylic acids.

Historical Development of Biphenyl Synthesis Wurtz_Fittig Wurtz-Fittig Reaction (c. 1862) Ullmann Ullmann Reaction (1901) Wurtz_Fittig->Ullmann Advancement in Biaryl Synthesis Suzuki_Miyaura Suzuki-Miyaura Coupling (1979) Ullmann->Suzuki_Miyaura Introduction of Palladium Catalysis

Caption: Key milestones in the historical development of synthetic routes to biphenyl compounds.

Physicochemical Properties of Biphenylcarboxylic Acid Isomers

Biphenylcarboxylic acid exists as three primary positional isomers: 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. The position of the carboxylic acid group on the biphenyl scaffold significantly influences the molecule's physical and chemical properties, which in turn dictates its applications.

Property2-Biphenylcarboxylic Acid3-Biphenylcarboxylic Acid4-Biphenylcarboxylic Acid
CAS Number 947-84-2[4]716-76-792-92-2[5]
Molecular Formula C₁₃H₁₀O₂[4]C₁₃H₁₀O₂C₁₃H₁₀O₂[5]
Molecular Weight 198.22 g/mol [4]198.22 g/mol [4]198.22 g/mol [5]
Melting Point 111-113 °C[6]160-162 °C220-225 °C
Boiling Point 199 °C at 10 mmHg[6]--
pKa 3.46 at 25 °C[6]-4.19 (Predicted)[7]
Solubility in Water Insoluble[6]-0.03 g/L[7]
Appearance White crystals[6]-White to beige crystalline powder[7]

Note: Data for 3-biphenylcarboxylic acid is less readily available in the compiled search results.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of biphenylcarboxylic acids has evolved significantly over the past century. While early methods laid the groundwork, modern catalytic approaches offer greater efficiency and versatility.

The Ullmann Reaction

The Ullmann reaction provides a classic method for the formation of the biphenyl C-C bond through the copper-mediated coupling of aryl halides.[3] While modern variations have improved upon the original conditions, the fundamental transformation remains a valuable tool. A related and historically significant synthesis is the preparation of diphenic acid (biphenyl-2,2'-dicarboxylic acid) from anthranilic acid, which involves a diazotization followed by a copper-induced coupling.

Experimental Protocol: Synthesis of Diphenic Acid from Anthranilic Acid

This procedure is adapted from the established method for producing diphenic acid.

A. Diazotization of Anthranilic Acid

  • Grind 50 g (0.365 mole) of anthranilic acid with 150 cc of water and 92 cc of concentrated hydrochloric acid in a mortar.

  • Transfer the suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and cool to 0–5 °C in an ice bath.

  • Slowly add a solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water over 30 minutes, maintaining the temperature below 5 °C.

  • Filter the resulting diazonium solution if it is not clear, keeping it cold.

B. Preparation of the Reducing Agent

  • Dissolve 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water and add 210 cc of concentrated ammonium hydroxide. Cool the solution to 10 °C.

  • Prepare a solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water, cool to 10 °C, and add 85 cc of 6 N sodium hydroxide solution.

  • Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring.

C. Synthesis of Diphenic Acid

  • Cool the reducing solution to about 10 °C in an ice bath and stir mechanically.

  • Add the cold diazonium solution to the reducing solution at a rate of about 10 cc per minute.

  • After the addition is complete, continue stirring for five minutes.

  • Rapidly heat the solution to boiling and carefully acidify with 250 cc of concentrated hydrochloric acid.

  • Allow the mixture to stand overnight to precipitate the diphenic acid as light brown crystals.

  • Filter the solid, wash with cold water, and dry. The yield is typically 39–40 g (88–91%).

  • For purification, suspend the crude product in 200 cc of water, add 40 g of sodium bicarbonate, filter, boil with activated charcoal, filter again, and acidify the hot filtrate with 6 N hydrochloric acid to precipitate the purified diphenic acid. The final product should melt at 225–228 °C and weigh 32–37 g (72–84% yield).

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. This method is widely used for the synthesis of a vast array of biphenyl derivatives, including biphenylcarboxylic acids, due to its mild conditions and tolerance of various functional groups.[8]

Experimental Protocol: Synthesis of a Biphenylcarboxylic Acid Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in the synthesis of the antidepressant SB-245570.[8]

  • Preparation of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one:

    • To a solution of 4-bromo-3-methylaniline (100.0 g, 0.54 mol) in THF (800 mL), add a solution of NaOH (22.14 g, 0.55 mol) in water (320 mL) and tetrabutylammonium chloride (TBAC, 1.60 g, 1 mol %).

    • Add 4-chlorobutyryl chloride (62.53 mL, 0.55 mol) to the biphasic mixture over 30 minutes, maintaining the temperature at 20–25 °C.

    • After stirring for 15 minutes, add a solution of NaOH (43.0 g, 1.07 mol) in water (480 mL) and heat the mixture at 40–45 °C for 2 hours.

    • After workup, the product is obtained in approximately 86% yield.[8]

  • Suzuki-Miyaura Coupling:

    • To a solution of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one in a 1:1 mixture of methanol and water, add 4-carboxyphenylboronic acid, 1.18 mol % of Pd/C catalyst, and 1.2 equivalents of Na₂CO₃.

    • Heat the reaction mixture to facilitate the coupling.

    • After the reaction is complete, the product, 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, is isolated. This one-pot procedure from 4-bromo-3-methylaniline can achieve an overall yield of 82%.[1][8]

Biphenylcarboxylic Acids in Drug Development

The rigid yet conformationally adaptable biphenyl scaffold, combined with the versatile carboxylic acid functional group, has made this class of molecules a "privileged structure" in medicinal chemistry. They are found in a variety of therapeutic agents.

Diflunisal: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Diflunisal is a salicylic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] By inhibiting these enzymes, Diflunisal blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

Diflunisal_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 and COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation and Pain Prostaglandins->Inflammation_Pain Diflunisal Diflunisal Diflunisal->COX1_COX2 Inhibition

Caption: Simplified signaling pathway for the mechanism of action of Diflunisal.

Telmisartan: An Angiotensin II Receptor Blocker

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[10] It acts on the renin-angiotensin-aldosterone system (RAAS). Telmisartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects.[10] This leads to vasodilation and a reduction in blood pressure.[10] Furthermore, by blocking angiotensin II's effects, Telmisartan also reduces the secretion of aldosterone, which decreases sodium and water retention.[10]

Telmisartan_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Telmisartan Telmisartan Telmisartan->AT1_Receptor Blockade

Caption: Simplified signaling pathway for the mechanism of action of Telmisartan.

General Experimental Workflow

The discovery and development of novel biphenylcarboxylic acids typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis (e.g., Suzuki or Ullmann Coupling) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A general experimental workflow for the development of biphenylcarboxylic acids.

Conclusion

The journey of biphenylcarboxylic acids from their early, challenging syntheses to their current status as key components in modern pharmaceuticals and materials is a testament to the advancements in organic chemistry. The development of powerful synthetic tools, particularly palladium-catalyzed cross-coupling reactions, has unlocked the vast potential of this structural motif. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and biological activity of biphenylcarboxylic acids is essential for the continued innovation of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Theoretical and Experimental Stability Assessment of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies used to evaluate the stability of Methyl 4-biphenylcarboxylate. A thorough understanding of a compound's stability is paramount in drug development and materials science for predicting shelf-life, degradation pathways, and potential reactivity. This document outlines the computational approaches to predict molecular stability and the experimental protocols for its validation.

Theoretical Calculations for Stability Assessment

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the stability of molecules like this compound from first principles. These calculations provide insights into the molecule's geometry, vibrational modes, and electronic structure, all of which are crucial indicators of its inherent stability.

Computational Methodology

The stability of this compound can be effectively modeled using DFT calculations. A widely used and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Protocol for DFT Calculations:

  • Input Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of any imaginary frequencies. These calculations also provide the theoretical vibrational spectrum.

  • Thermodynamic and Electronic Properties: From the optimized geometry, various thermodynamic parameters and electronic properties, such as the HOMO-LUMO energy gap, are calculated.

All calculations are typically performed using quantum chemistry software packages like Gaussian.

Optimized Molecular Geometry

Table 1: Representative Calculated Geometric Parameters for a Biphenyl Carboxylate Derivative

Parameter Bond/Atoms Value
Bond Length (Å) C=O ~1.21
C-O (ester) ~1.35
O-CH3 ~1.43
C-C (inter-ring) ~1.49
Bond Angle (°) O=C-O ~124
C-O-C ~116

| Dihedral Angle (°) | Phenyl-Phenyl | ~35-45 |

Note: These are typical values for biphenyl carboxylates and serve as an estimation for this compound.

Molecular Structure of this compound.
Vibrational Frequency Analysis

Vibrational analysis is crucial for confirming that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies). Furthermore, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the computational model. Key vibrational modes for this compound are expected for the carbonyl stretch, the ester C-O stretch, and the aromatic C-H stretches. Table 2 provides expected ranges for these key vibrational frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O Stretch Ester Carbonyl 1720 - 1740
C-O Stretch Ester 1250 - 1300
Aromatic C-H Stretch Phenyl Rings 3000 - 3100

| CH3 Stretch | Methyl Group | 2850 - 2960 |

Thermodynamic Properties and Molecular Orbitals

Theoretical calculations can provide valuable thermodynamic data, such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), which are essential for assessing the thermal stability of a compound. Additionally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity.

Table 3: Representative Theoretical Thermodynamic and Electronic Properties

Property Value
Enthalpy of Formation (gas) Varies with method
Gibbs Free Energy of Formation (gas) Varies with method
HOMO Energy ~ -6.5 to -7.0 eV
LUMO Energy ~ -1.0 to -1.5 eV

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

Note: These values are estimations based on similar aromatic esters and can vary depending on the computational level of theory.

start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check stable Stable Minimum Geometry check->stable None unstable Transition State or Higher-Order Saddle Point check->unstable One or more thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) stable->thermo mo Calculate Molecular Orbitals (HOMO, LUMO, Energy Gap) stable->mo end Stability Assessment thermo->end mo->end

Computational workflow for stability analysis.

Experimental Protocols for Stability Validation

Experimental techniques are essential to validate the theoretical predictions and to provide real-world data on the stability of this compound under various conditions.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

      • Cool the sample back to ambient temperature.

      • Reheat the sample under the same conditions to observe the glass transition and melting behavior of the amorphous and crystalline phases.

  • Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHm) from the area under the peak.

Hydrolytic Stability

The stability of the ester functional group towards hydrolysis is a critical parameter, especially in pharmaceutical applications.

Protocol for Kinetic Study of Alkaline Hydrolysis:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Prepare a series of aqueous buffer solutions of known pH (e.g., pH 9, 10, 11) or a sodium hydroxide solution of known concentration.

  • Reaction Initiation:

    • Equilibrate the buffer or NaOH solution to a constant temperature (e.g., 25 °C or 37 °C) in a thermostated water bath.

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the aqueous solution with vigorous stirring. The final concentration of the ester should be in a range suitable for the analytical method used.

  • Reaction Monitoring:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a small amount of acid).

    • Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k_OH) can be determined by dividing k_obs by the concentration of hydroxide ions.

Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide OH- Carboxylate 4-Biphenylcarboxylate Anion Intermediate->Carboxylate Leaving Group Departure Methanol Methanol

Proposed pathway for alkaline hydrolysis.

Data Presentation Summary

Table 4: Summary of Stability Assessment Parameters

Analysis Type Technique Key Parameters Significance
Theoretical DFT (e.g., B3LYP/6-311G(d,p)) Optimized Geometry, Vibrational Frequencies, ΔHf°, ΔGf°, HOMO-LUMO Gap Predicts inherent molecular stability and reactivity.
Experimental TGA Onset of Decomposition Temperature Indicates thermal stability under controlled heating.
DSC Melting Point (Tm), Enthalpy of Fusion (ΔHm) Characterizes solid-state stability and phase transitions.

| | Hydrolysis Kinetics | Rate Constant (k) | Quantifies stability in aqueous environments. |

Conclusion

The stability of this compound is a multifaceted property that can be comprehensively assessed through a combination of theoretical calculations and experimental validation. DFT calculations provide a powerful predictive tool for understanding its intrinsic stability, while experimental techniques such as TGA, DSC, and hydrolysis kinetic studies offer essential real-world data. For professionals in drug development and materials science, a thorough evaluation using these methodologies is crucial for ensuring product quality, efficacy, and safety.

An In-depth Technical Guide to the Electronic Properties of Methyl 4-Phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Electronic Properties

The electronic behavior of a molecule is primarily dictated by the distribution and energy of its electrons. Key parameters that define these characteristics include the ionization potential, electron affinity, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), the dipole moment, and polarizability.

Quantitative Data Summary

Precise experimental data for all electronic properties of methyl 4-phenylbenzoate are not extensively documented. However, computational studies on structurally analogous compounds provide valuable insights. The following table summarizes calculated electronic properties for a closely related molecule, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, which features the methyl 4-phenylbenzoate core structure. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set.[1][2]

Electronic PropertyCalculated ValueUnit
HOMO-LUMO Gap (ΔE)4.5203[1][2]eV
Dipole Moment (µ)1.2936[1][2]Debye

Disclaimer: The data presented above is for a structurally similar molecule and should be considered as an approximation for methyl 4-phenylbenzoate. Experimental verification is recommended for precise characterization.

Experimental Protocols for Determining Electronic Properties

A variety of experimental techniques are employed to measure the electronic properties of molecules like methyl 4-phenylbenzoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe electronic transitions within a molecule.[3][4][5][6] The absorption of UV or visible light excites electrons from lower to higher energy orbitals, most commonly from the HOMO to the LUMO.[6]

Methodology:

  • Sample Preparation: A dilute solution of methyl 4-phenylbenzoate is prepared in a suitable solvent that does not absorb in the spectral region of interest (e.g., ethanol, cyclohexane).[3]

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[3]

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured across a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The HOMO-LUMO gap (ΔE) can be estimated from the onset of the absorption band using the equation: ΔE (eV) ≈ 1240 / λonset (nm).[7]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8][9][10][11][12]

Methodology:

  • Solution Preparation: A solution of methyl 4-phenylbenzoate is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.[10][11]

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][12]

  • Potential Sweep: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

  • Data Analysis: The voltammogram (a plot of current vs. potential) reveals the oxidation and reduction peaks. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to a known standard like ferrocene.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides a direct measurement of the ionization potential of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.[13][14]

Methodology:

  • Sample Introduction: A gaseous sample of methyl 4-phenylbenzoate is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a high-energy photon source, typically UV light (for valence electrons) or X-rays (for core electrons).[13]

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - Ek, where hν is the energy of the incident photon and Ek is the kinetic energy of the photoelectron. The first peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.

Computational Workflow for Electronic Property Prediction

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Molecular Structure (Methyl 4-phenylbenzoate) dft_method DFT Method Selection (e.g., B3LYP) mol_structure->dft_method basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft_method->basis_set geometry_optimization Geometry Optimization basis_set->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation frequency_calculation->electronic_properties homo_lumo HOMO/LUMO Energies & Gap electronic_properties->homo_lumo dipole_moment Dipole Moment electronic_properties->dipole_moment polarizability Polarizability electronic_properties->polarizability ionization_potential Ionization Potential electronic_properties->ionization_potential electron_affinity Electron Affinity electronic_properties->electron_affinity mep Molecular Electrostatic Potential electronic_properties->mep

Caption: Computational workflow for determining the electronic properties of methyl 4-phenylbenzoate using DFT.

Logical Relationships in Electronic Structure Analysis

The electronic properties of a molecule are interconnected and provide a holistic view of its chemical behavior.

electronic_properties_relationship cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity cluster_response Response to Electric Field HOMO HOMO Energy IP Ionization Potential (Electron Donation) HOMO->IP correlates with LUMO LUMO Energy EA Electron Affinity (Electron Acceptance) LUMO->EA correlates with Gap HOMO-LUMO Gap Reactivity Electrophilicity/ Nucleophilicity Gap->Reactivity influences IP->Reactivity EA->Reactivity Dipole Dipole Moment (Polarity) Polarizability Polarizability (Deformability)

References

An In-depth Toxicological Profile of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological data presented is based on available information for structurally related compounds and should be interpreted with caution. Further experimental validation is required for a definitive toxicological profile of Methyl 4-biphenylcarboxylate.

Introduction

This compound is a chemical compound with applications in various research and industrial sectors. A thorough understanding of its toxicological profile is essential for ensuring safe handling, assessing potential environmental impact, and for professionals in the field of drug development who may encounter this or structurally similar moieties. Due to a lack of extensive direct toxicological studies on this compound, this guide provides a comprehensive overview based on data from structurally related compounds, namely biphenyl and biphenyl-4-carboxylic acid. This approach, known as read-across, is a scientifically accepted method for preliminary hazard assessment. This document summarizes key toxicological endpoints, outlines detailed experimental protocols based on OECD guidelines, and provides visual representations of relevant pathways and workflows.

Toxicological Data Summary

Table 1: Acute Toxicity Data for Biphenyl

Test SubstanceSpeciesRoute of AdministrationLD50 ValueReference
BiphenylRatOral>1900 mg/kg body weight[1]
BiphenylMouseOral>1900 mg/kg body weight[1]

Table 2: Genotoxicity Data for Biphenyl and its Metabolites

Test SubstanceTest SystemResultReference
BiphenylAmes TestNegative[2]
4-hydroxybiphenylAmes TestPositive[2]
BiphenylIn vivo micronucleus assay (mouse)Negative[2]
BiphenylIn vivo DNA strand break (mouse)Positive[2]

Table 3: Carcinogenicity Data for Biphenyl

SpeciesRoute of AdministrationEffectReference
Male F344 ratsDietaryIncreased incidence of urinary bladder tumors[2][3]
Female BDF1 miceDietaryIncreased incidence of liver tumors[2][3]

Experimental Protocols

The following are detailed experimental protocols for key toxicological studies, based on internationally recognized OECD guidelines. These protocols would be appropriate for generating robust and reliable data for this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Test Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females are used.[4] Animals are acclimatized for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.

  • Dose Administration: The test substance is administered orally by gavage.[4] For substances that are not soluble in water, an appropriate vehicle like corn oil may be used.

  • Dosing Procedure: A single animal is dosed at a time. The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2. Dosing of subsequent animals is typically done at 48-hour intervals.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[4]

Workflow for Acute Oral Toxicity Testing (OECD 425)

G start Start: Select Test Substance and Species acclimatization Acclimatization of Animals (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing1 Dose First Animal (Step below estimated LD50) fasting->dosing1 observe1 Observe for 48 hours dosing1->observe1 decision1 Animal Survived? observe1->decision1 dose_up Dose Next Animal at Higher Dose decision1->dose_up Yes dose_down Dose Next Animal at Lower Dose decision1->dose_down No observe_subsequent Observe for 48 hours dose_up->observe_subsequent dose_down->observe_subsequent decision_subsequent Animal Survived? observe_subsequent->decision_subsequent decision_subsequent->dose_up Yes decision_subsequent->dose_down No repeat_dosing Repeat Dosing Sequence decision_subsequent->repeat_dosing repeat_dosing->observe_subsequent end_dosing End of Dosing Phase repeat_dosing->end_dosing observation_period 14-Day Observation Period end_dosing->observation_period data_analysis Calculate LD50 using Maximum Likelihood Method observation_period->data_analysis end End of Study data_analysis->end

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations.[5][6][7]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.[5][8]

  • Dose Levels: At least five different concentrations of the test substance are used.[6][7]

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.[6]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471)

G cluster_with_s9 With S9 Mix cluster_without_s9 Without S9 Mix start Start: Prepare Test Substance and Bacterial Strains prepare_s9 Prepare S9 Metabolic Activation Mix start->prepare_s9 prepare_plates Prepare Minimal Glucose Agar Plates start->prepare_plates mix_without_s9 Mix Test Substance, Bacteria, and Buffer start->mix_without_s9 mix_with_s9 Mix Test Substance, Bacteria, and S9 Mix prepare_s9->mix_with_s9 plate_with_s9 Plate onto Agar (Plate Incorporation or Pre-incubation) prepare_plates->plate_with_s9 plate_without_s9 Plate onto Agar (Plate Incorporation or Pre-incubation) prepare_plates->plate_without_s9 mix_with_s9->plate_with_s9 incubate_with_s9 Incubate at 37°C for 48-72h plate_with_s9->incubate_with_s9 count_with_s9 Count Revertant Colonies incubate_with_s9->count_with_s9 data_analysis Analyze Data: Compare Revertant Counts to Control count_with_s9->data_analysis mix_without_s9->plate_without_s9 incubate_without_s9 Incubate at 37°C for 48-72h plate_without_s9->incubate_without_s9 count_without_s9 Count Revertant Colonies incubate_without_s9->count_without_s9 count_without_s9->data_analysis end End of Study: Determine Mutagenic Potential data_analysis->end

Caption: Workflow for OECD 471 Bacterial Reverse Mutation Test.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This test detects gene mutations induced by chemical substances in cultured mammalian cells.

Methodology:

  • Test System: Commonly used cell lines include L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells. The test typically measures mutations at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.[9][10][11]

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[9]

  • Dose Levels: At least four analyzable concentrations of the test substance are used.[11]

  • Procedure: Cells are exposed to the test substance for a defined period. After exposure, the cells are washed and cultured for a period to allow for the expression of mutations.

  • Mutant Selection: Cells are then cultured in a selective medium that allows only the mutant cells to survive and form colonies.

  • Data Analysis: The mutant frequency is calculated. A substance is considered mutagenic if it produces a concentration-related increase in mutant frequency.

Extended One-Generation Reproductive Toxicity Study (OECD Guideline 443)

This study provides an evaluation of reproductive and developmental effects from pre- and postnatal exposure.

Methodology:

  • Test Animals: Sexually mature male and female rodents (P generation) are used.[12]

  • Dosing: Animals are exposed to at least three dose levels of the test substance starting 2 weeks before mating and continuing through mating, gestation, and weaning of the F1 generation.[12]

  • Observations (P generation): Mating performance, fertility, gestation length, and maternal behavior are monitored.

  • Observations (F1 generation): Pups are examined for viability, growth, and development. At weaning, selected pups are assigned to cohorts for further testing, including reproductive/developmental toxicity, developmental neurotoxicity, and developmental immunotoxicity.[12]

  • Data Analysis: The study evaluates the effects on male and female reproductive performance, and the health and development of the offspring.

Potential Signaling Pathways in Toxicity

The toxicity of biphenyl and its derivatives can be mediated through various signaling pathways. A key pathway involves the Aryl Hydrocarbon Receptor (AHR).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

Many biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), are known to bind to and activate the AHR. This can lead to a range of toxic effects, including reproductive toxicity. While this compound is not a PCB, its biphenyl structure suggests a potential for interaction with the AHR.

Proposed Metabolic Pathway for this compound:

Based on the metabolism of biphenyl, this compound is likely metabolized in the liver. The primary metabolic steps are expected to be:

  • Hydroxylation: The biphenyl ring system is hydroxylated by cytochrome P450 enzymes.

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid.

  • Conjugation: The resulting hydroxylated and carboxylated metabolites can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Diagram of Proposed Metabolic Pathway

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) substance This compound hydroxylation Hydroxylation (CYP450) substance->hydroxylation hydrolysis Ester Hydrolysis substance->hydrolysis hydroxylated_metabolite Hydroxylated this compound hydroxylation->hydroxylated_metabolite carboxylic_acid_metabolite Biphenyl-4-carboxylic acid hydrolysis->carboxylic_acid_metabolite conjugation Conjugation (Glucuronidation/Sulfation) hydroxylated_metabolite->conjugation carboxylic_acid_metabolite->conjugation excretable_metabolite Water-soluble Conjugates conjugation->excretable_metabolite excretion Excretion (Urine/Feces) excretable_metabolite->excretion

Caption: Proposed metabolic pathway of this compound.

Conclusion

While direct toxicological data for this compound is scarce, a review of structurally related compounds like biphenyl suggests potential for toxicity, including carcinogenicity and genotoxicity of its metabolites. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to perform a comprehensive risk assessment. Further research is crucial to fully characterize the toxicological profile of this compound and ensure its safe use in all applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-Biphenylcarboxylate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl 4-biphenylcarboxylate, a key intermediate in the development of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is highlighted as a versatile and efficient method for the formation of the biaryl scaffold of this compound.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The synthesis of this compound typically involves the palladium-catalyzed coupling of methyl 4-bromobenzoate with phenylboronic acid.

Reaction Principle

The catalytic cycle for the synthesis of this compound via Suzuki coupling initiates with the oxidative addition of methyl 4-bromobenzoate to a Pd(0) complex. This is followed by transmetalation with phenylboronic acid, which is activated by a base. The cycle concludes with reductive elimination, yielding the desired this compound and regenerating the Pd(0) catalyst.[1]

Experimental Protocols

Below are detailed protocols for the synthesis of this compound using different palladium catalyst systems.

Protocol 1: Homogeneous Catalysis with Palladium Acetate

This protocol employs a common and effective homogeneous catalyst system.

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly approach with a simplified workup procedure using a heterogeneous catalyst.[1]

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).[1]

  • Add 10% Pd/C (5 mol%).[1]

  • Add ethanol (10 mL) and deionized water (10 mL).[1]

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]

  • Wash the celite pad with ethanol (2 x 10 mL).[1]

  • Combine the filtrates and remove the ethanol under reduced pressure.[1]

  • Extract the remaining aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[1]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Reactant and Catalyst Loading

ParameterValueNotes
Methyl 4-bromobenzoate1.0 mmolLimiting reagent.
Phenylboronic Acid1.1 - 1.5 mmolTypically used in slight excess.[1]
Palladium(II) Acetate1-5 mol%Pre-catalyst, reduced in situ.[1]
Tetrakis(triphenylphosphine)palladium(0)1-5 mol%Active Pd(0) catalyst.[1]
Palladium on Carbon (Pd/C)5-10 mol%Heterogeneous catalyst.[1]
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)2.0 - 3.0 mmolActivates the boronic acid.[1][2]
Solvent SystemToluene/Water, Ethanol/Water, Dioxane/WaterBiphasic systems are common.[1][3]
Temperature80 - 110 °CVaries with catalyst and solvent.[2][4]
Reaction Time2 - 16 hoursDependent on reaction conditions.[1][5]
Expected Yield80 - 98%Highly dependent on optimization.[6]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product YieldInactive catalystEnsure proper inert atmosphere; use fresh catalyst and ligands.[2]
Incorrect reaction temperatureOptimize temperature; too low may be slow, too high can cause decomposition.[4]
Improper base selectionScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2]
Significant Homocoupling ByproductsPresence of oxygenImprove degassing procedures for solvents and the reaction mixture.[2]
Inefficient reduction of Pd(II) precatalystUse a direct Pd(0) source or add a reducing agent.[2]
Formation of Dehalogenated Starting MaterialPresence of a hydride sourceUse high-purity, dry solvents and consider a different base.[2]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R-R' RedElim->Pd0 Product This compound (R-R') RedElim->Product Reactant1 Methyl 4-bromobenzoate (R-X) Reactant1->OxAdd Reactant2 Phenylboronic Acid (R'-B(OH)₂) Reactant2->Transmetal caption Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle for Suzuki coupling.

Experimental Workflow for Homogeneous Suzuki Coupling

Homogeneous_Workflow start Start reactants Combine Reactants: Methyl 4-bromobenzoate, Phenylboronic acid, Base start->reactants catalyst Add Pd(OAc)₂ and PPh₃ reactants->catalyst inert Evacuate and backfill with inert gas (3x) catalyst->inert solvents Add degassed Toluene and Water inert->solvents heat Heat to 90°C and stir (4-6h) solvents->heat monitor Monitor reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup: Ethyl acetate extraction, Water and Brine washes monitor->workup dry Dry organic layer (Na₂SO₄ or MgSO₄) workup->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for homogeneous catalysis.

References

Application Notes and Protocols for the Esterification of 4-Biphenylcarboxylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-biphenylcarboxylate via the Fischer esterification of 4-biphenylcarboxylic acid with methanol. Detailed experimental protocols, data on reaction efficiency, and methods for purification and characterization are presented. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of this important chemical intermediate.

Introduction

This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and functional materials. The esterification of 4-biphenylcarboxylic acid with methanol, typically catalyzed by a strong acid, is a common and effective method for its preparation. This process, known as the Fischer-Speier esterification, is a reversible reaction that proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1]

This application note details a standard laboratory protocol for this transformation, discusses the influence of key reaction parameters, and provides methods for the isolation and characterization of the final product.

Reaction Scheme and Mechanism

The overall reaction involves the conversion of 4-biphenylcarboxylic acid to this compound in the presence of an acid catalyst, typically sulfuric acid, and an excess of methanol.

Reaction:

4-Biphenylcarboxylic Acid + Methanol ⇌ this compound + Water

Mechanism: The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving the nucleophilic addition of methanol to the carbonyl carbon of the carboxylic acid.

Fischer_Esterification_Mechanism RCOOH 4-Biphenylcarboxylic Acid step1 Protonation RCOOH->step1 MeOH Methanol step2 Nucleophilic Attack MeOH->step2 H_plus H⁺ (catalyst) H_plus->step1 Protonated_acid Protonated Carboxylic Acid Protonated_acid->step2 Tetrahedral_intermediate Tetrahedral Intermediate step3 Proton Transfer Tetrahedral_intermediate->step3 Protonated_intermediate Protonated Intermediate step4 Elimination of Water Protonated_intermediate->step4 Water_leaving Intermediate before water loss Protonated_ester Protonated Ester Water_leaving->Protonated_ester Water Water Water_leaving->Water Loss of H₂O step5 Deprotonation Protonated_ester->step5 Ester This compound H_plus_regen H⁺ (regenerated) step1->Protonated_acid step2->Tetrahedral_intermediate step3->Protonated_intermediate step4->Water_leaving step5->Ester step5->H_plus_regen

Figure 1: Mechanism of Fischer Esterification.

Data Presentation

SubstrateCatalystMolar Ratio (Acid:Methanol)TemperatureTime (h)Yield (%)Reference
4'-Hydroxy-4-biphenylcarboxylic AcidH₂SO₄1 : excessReflux1298[2]
4-Biphenylcarboxylic AcidH₂SO₄1 : excessRefluxNot specified62.7 - 95.5*

*Yields reported for a series of biphenyl-4-carboxylic acid esters prepared under Fischer conditions.

Influence of Reaction Parameters (Qualitative):

  • Temperature: Increasing the reaction temperature generally increases the reaction rate, leading to a faster approach to equilibrium. Refluxing in methanol (approx. 65 °C) is a common practice.

  • Reaction Time: As a reversible reaction, extending the reaction time allows the equilibrium to be reached. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) is recommended to determine the optimal time.

  • Catalyst Concentration: The concentration of the acid catalyst affects the rate of protonation of the carboxylic acid, a key step in the mechanism. While a catalytic amount is sufficient, higher concentrations can accelerate the reaction. However, excessive amounts can lead to side reactions and complicate the work-up procedure.

  • Reactant Ratio: Using a large excess of methanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

Experimental Protocols

The following protocol is a generalized procedure for the synthesis of this compound based on standard Fischer esterification methods.

Materials and Equipment
  • Reagents:

    • 4-Biphenylcarboxylic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Diethyl ether or Ethyl acetate

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Separatory funnel

    • Beakers, Erlenmeyer flasks, graduated cylinders

    • Rotary evaporator

    • TLC plates and developing chamber

    • UV lamp

Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-biphenylcarboxylic acid and an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the crude product can be further purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester group and the aromatic protons of the biphenyl moiety.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To detect the characteristic carbonyl (C=O) stretch of the ester group.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Expected Spectroscopic Data for this compound:

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.9 ppm) and aromatic protons (multiplets, ~7.3-8.1 ppm).
IR A strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹.
MS A molecular ion peak corresponding to the molecular weight of the product (212.24 g/mol ).[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 4-Biphenylcarboxylic Acid + Methanol + H₂SO₄ reflux Reflux (2-12 h) reactants->reflux evaporation Evaporate Methanol reflux->evaporation extraction Dissolve in Ether/EtOAc Wash with H₂O, NaHCO₃, Brine evaporation->extraction drying Dry with MgSO₄/Na₂SO₄ extraction->drying filtration Filter drying->filtration concentration Concentrate filtration->concentration purification Recrystallization or Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The Fischer esterification of 4-biphenylcarboxylic acid with methanol is a robust and efficient method for the synthesis of this compound. By employing an excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. The provided protocol and characterization guidelines offer a solid foundation for researchers to successfully synthesize and verify this important chemical compound for its various applications in drug development and materials science.

References

One-Pot Synthesis of Methyl 4-biphenylcarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of Methyl 4-biphenylcarboxylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The described method utilizes a palladium-catalyzed tandem Miyaura borylation and Suzuki-Miyaura cross-coupling reaction. This one-pot approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing solvent usage, and simplifying purification procedures, thereby improving overall process efficiency. The protocol is suitable for laboratory-scale synthesis and can be adapted for process development.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. Traditional methods for its synthesis often involve multiple steps, including the preparation and isolation of a boronic acid or ester intermediate. The one-pot tandem borylation/Suzuki-Miyaura coupling reaction has emerged as a powerful strategy for the construction of biaryl compounds from two distinct aryl halides, streamlining the synthetic process.[1][2] This application note details a robust and high-yielding one-pot procedure for the synthesis of this compound from readily available starting materials.

Reaction Principle

The one-pot synthesis involves two sequential palladium-catalyzed reactions in the same reaction vessel without isolation of the intermediate.

  • Miyaura Borylation: An aryl halide (in this case, bromobenzene) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form an in-situ aryl boronic ester.

  • Suzuki-Miyaura Coupling: A second aryl halide (methyl 4-bromobenzoate) and an aqueous base are then added to the reaction mixture. The palladium catalyst, regenerated in the first cycle, facilitates the cross-coupling of the in-situ generated aryl boronic ester with the second aryl halide to yield the desired this compound.[3][4]

This tandem approach is highly efficient and atom-economical.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of this compound. The data is compiled from representative literature procedures for similar biaryl syntheses.[3][5]

ParameterValueNotes
Reactants
Bromobenzene1.2 mmolUsed in slight excess to ensure complete consumption of the diboron reagent.
Bis(pinacolato)diboron1.0 mmolLimiting reagent for the borylation step.
Methyl 4-bromobenzoate1.0 mmolThe coupling partner for the in-situ generated boronic ester.
Catalyst
Pd(PPh₃)₄2-5 mol%Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[3]
Bases
Potassium Acetate (KOAc)3.0 mmolAnhydrous base for the borylation step.
Sodium Carbonate (Na₂CO₃)2.0 mmolAqueous base for the Suzuki coupling step.
Solvent
1,4-Dioxane5-10 mLAnhydrous solvent for the borylation step.
Water1-2 mLAdded with the second base for the Suzuki coupling.
Reaction Conditions
Borylation Temperature80-120 °CMicrowave irradiation can significantly reduce reaction time.[3][5]
Borylation Time45 min - 2 hMonitored by TLC or GC-MS for consumption of starting material.[3]
Suzuki Coupling Temp.80-120 °C
Suzuki Coupling Time30 min - 4 hMonitored by TLC or GC-MS for product formation.[3]
Outcome
Yield 85-95% Isolated yield after purification.
Purity >98% Determined by NMR or GC-MS analysis.

Experimental Protocol

This protocol describes a representative one-pot synthesis of this compound using microwave-assisted heating to accelerate the reaction rates.[3]

Materials:

  • Bromobenzene (C₆H₅Br)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl 4-bromobenzoate (BrC₆H₄CO₂CH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Acetate (KOAc), anhydrous

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • Borylation Step:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add bromobenzene (1.2 mmol, 188 mg), bis(pinacolato)diboron (1.0 mmol, 254 mg), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg), and anhydrous potassium acetate (3.0 mmol, 294 mg).

    • Add 5 mL of anhydrous 1,4-dioxane to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 45 minutes with stirring.[3]

    • After the reaction is complete (monitored by TLC or GC-MS for the disappearance of bromobenzene), cool the vial to room temperature.

  • Suzuki-Miyaura Coupling Step:

    • To the same reaction vial, add methyl 4-bromobenzoate (1.0 mmol, 215 mg).

    • Prepare a 2M aqueous solution of sodium carbonate (Na₂CO₃). Add 1.0 mL of this solution (2.0 mmol) to the reaction mixture.

    • Reseal the vial and place it back into the microwave reactor.

    • Irradiate the mixture at 120 °C for 30 minutes with stirring.[3]

    • Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with 20 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer, and wash it sequentially with 10 mL of water and 10 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Microwave reactions can generate high pressure; use appropriate safety shields and pressure-rated vials.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow

experimental_workflow cluster_borylation Step 1: Miyaura Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling cluster_workup Step 3: Work-up & Purification reagents1 Bromobenzene + Bis(pinacolato)diboron + Pd(PPh3)4 + KOAc in Dioxane reaction1 Microwave Irradiation (120 °C, 45 min) reagents1->reaction1 intermediate In-situ Phenylboronic Ester reaction1->intermediate reagents2 Add Methyl 4-bromobenzoate + aq. Na2CO3 intermediate->reagents2 reaction2 Microwave Irradiation (120 °C, 30 min) reagents2->reaction2 product This compound reaction2->product extraction Extraction with Ethyl Acetate product->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: One-pot synthesis workflow for this compound.

Catalytic Cycle of the Tandem Reaction

catalytic_cycle cluster_borylation_cycle Miyaura Borylation Cycle cluster_suzuki_cycle Suzuki-Miyaura Coupling Cycle pd0_b Pd(0)L_n pd2_b Ar-Pd(II)-X(L_n) pd0_b->pd2_b Oxidative Addition (Ar-X) pd0_s Pd(0)L_n pd2_b_base Ar-Pd(II)-OAc(L_n) pd2_b->pd2_b_base Base Exchange (KOAc) pd2_b_trans Ar-Pd(II)-Bpin(L_n) pd2_b_base->pd2_b_trans Transmetalation (B2pin2) pd2_b_trans->pd0_b Reductive Elimination label_borylation_product Ar-Bpin pd2_b_trans->label_borylation_product pd2_s Ar'-Pd(II)-X(L_n) pd0_s->pd2_s Oxidative Addition (Ar'-X) pd2_s_trans Ar'-Pd(II)-Ar(L_n) pd2_s->pd2_s_trans Transmetalation (Ar-B(OH)2) pd2_s_trans->pd0_s Reductive Elimination label_suzuki_product Ar-Ar' pd2_s_trans->label_suzuki_product

Caption: Catalytic cycles of the one-pot borylation/Suzuki coupling.

References

Application Notes and Protocols: Methyl 4-biphenylcarboxylate in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. The biphenyl scaffold has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. While Methyl 4-biphenylcarboxylate itself has been reported to lack direct antifungal activity, its derivatives, particularly esters with modified alkyl chains, have demonstrated promising antifungal properties against pathogenic Candida species.

These application notes provide a framework for utilizing this compound as a lead scaffold for the synthesis and evaluation of novel antifungal candidates. The protocols outlined below detail the synthesis of biphenyl-4-carboxylic acid derivatives, methods for assessing their in vitro antifungal activity, and a discussion of potential fungal signaling pathways that may be targeted.

Synthesis of Biphenyl-4-Carboxylic Acid Ester Derivatives

The synthesis of active antifungal compounds from the biphenyl scaffold can be achieved by modifying the ester group of this compound or by starting from biphenyl-4-carboxylic acid. Two common methods for synthesizing a library of ester derivatives are Fischer esterification and synthesis using alkyl halides.

Protocol: Fischer Esterification

This method is suitable for the synthesis of simple alkyl esters of biphenyl-4-carboxylic acid.

Materials:

  • Biphenyl-4-carboxylic acid

  • Anhydrous alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve biphenyl-4-carboxylic acid in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol: Esterification using Alkyl Halides

This method is versatile and can be used to synthesize a wider variety of esters, including those with more complex alkyl or substituted alkyl chains.

Materials:

  • Biphenyl-4-carboxylic acid

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF, acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser or stirring at room temperature setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve biphenyl-4-carboxylic acid in an anhydrous polar aprotic solvent in a round-bottom flask.

  • Add a slight excess of the base (e.g., 1.2-1.5 equivalents) to the solution and stir for 15-30 minutes to form the carboxylate salt.

  • Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution to yield the crude product.

  • Purify the ester by column chromatography.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized biphenyl-4-carboxylic acid derivatives can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay for Candida species

Materials:

  • Synthesized biphenyl-4-carboxylic acid derivatives

  • Candida species (e.g., C. albicans, C. tropicalis) quality control strains (e.g., ATCC strains)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to a high stock concentration (e.g., 10 mg/mL). Prepare serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well microtiter plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the Candida strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to allow for easy comparison of the activity of different derivatives.

Table 1: Antifungal Activity of Biphenyl-4-Carboxylic Acid Derivatives against Candida species (MIC in µg/mL)

CompoundDerivativeC. albicans (ATCC XXXXX)C. tropicalis (ATCC YYYYY)
1 This compound>1024>1024
2 Ethyl 4-biphenylcarboxylate512 - 1024512
3 Isopropyl 4-biphenylcarboxylate512512
4 2-Methoxyethyl 4-biphenylcarboxylate512512
Control Fluconazole0.25 - 2.00.5 - 4.0

Note: The data presented here is illustrative and based on reported findings. Actual results may vary.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for antifungal biphenyl derivatives is not fully elucidated, the lipophilic nature of the biphenyl scaffold suggests a potential interaction with the fungal cell membrane. Disruption of membrane integrity or interference with key membrane-associated enzymes are plausible mechanisms.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a well-established target for many antifungal drugs, including azoles and allylamines. Biphenyl derivatives may inhibit one of the enzymes in this pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Potential Inhibition by Biphenyl Derivatives acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1 (Squalene epoxidase) Target of Allylamines ergosterol Ergosterol lanosterol->ergosterol Erg11 (Lanosterol demethylase) Target of Azoles membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor Biphenyl Derivatives inhibitor->lanosterol

Figure 1: Simplified Ergosterol Biosynthesis Pathway and Potential Target for Biphenyl Derivatives.

Cell Wall Integrity Pathway

The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) pathway is a signaling cascade that regulates cell wall synthesis and remodeling. While less likely to be a direct target, disruption of the plasma membrane by biphenyl derivatives could indirectly trigger the CWI pathway as a stress response. Studying the activation of this pathway could provide insights into the cellular response to these compounds.

Cell_Wall_Integrity_Pathway stress Cell Membrane Stress (e.g., from Biphenyl Derivatives) sensors Membrane Sensors (Wsc1, Mid2) stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Protein Kinase C (Pkc1) rho1->pkc1 mapk MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) pkc1->mapk transcription Transcription Factors (Rlm1, Swi4/6) mapk->transcription response Cell Wall Synthesis & Repair Genes transcription->response

Figure 2: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow for Antifungal Drug Discovery using this compound Scaffold

The following diagram outlines a logical workflow for a research program focused on developing antifungal agents based on the this compound scaffold.

Antifungal_Discovery_Workflow start Start: this compound Scaffold synthesis Synthesis of Derivative Library (e.g., via Fischer Esterification or with Alkyl Halides) start->synthesis screening Primary Antifungal Screening (Broth Microdilution - MIC) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->synthesis Inactive - Diversify sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt moa Mechanism of Action Studies (e.g., Ergosterol quantification, Membrane integrity assays) lead_opt->moa toxicity In Vitro Toxicity Assays (e.g., Hemolysis, Cytotoxicity) lead_opt->toxicity end Preclinical Candidate moa->end toxicity->end

Methyl 4-Biphenylcarboxylate: A Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 4-biphenylcarboxylate serves as a crucial and versatile building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its rigid biphenyl core provides excellent thermal and morphological stability, while the ester functionality offers a reactive handle for further molecular engineering. This allows for the precise tuning of electronic and photophysical properties, making it an ideal starting point for the development of high-performance hole transport layers (HTLs), electron transport layers (ETLs), and emissive materials for next-generation displays and lighting applications.

The biphenyl unit contributes to a high triplet energy, which is essential for hosting phosphorescent emitters, and its extended π-conjugation facilitates efficient charge transport. By strategically functionalizing the biphenyl core of this compound, researchers can design molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport within the OLED device stack, leading to improved efficiency, brightness, and operational lifetime.

Data Presentation

The following tables summarize typical quantitative data for OLED materials derived from a diphenylamino-biphenyl carboxylate core, a common structure synthesized from this compound derivatives.

Table 1: Photophysical and Thermal Properties

PropertyValueReference
Photoluminescence (PL) Maximum (in Toluene) ~420 nmGeneral Literature
Highest Occupied Molecular Orbital (HOMO) -5.1 to -5.4 eV[1]
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 to -2.4 eV[1]
Triplet Energy (T1) ~2.8 - 3.0 eVGeneral Literature
Glass Transition Temperature (Tg) 110 - 150 °C[2]
Decomposition Temperature (Td, 5% weight loss) > 400 °C[2]

Table 2: OLED Device Performance

ParameterValueReference
Device Structure ITO / HTL / EML / ETL / LiF / Al[3]
Hole Transport Layer (HTL) Diphenylamino-biphenyl carboxylate derivative[3]
Turn-on Voltage (at 1 cd/m²) 3.0 - 4.0 V[4]
Maximum Current Efficiency 3.0 - 5.0 cd/A[5]
Maximum Power Efficiency 2.0 - 4.0 lm/W[5]
Maximum External Quantum Efficiency (EQE) 1.5 - 5.0 %[6]
Maximum Luminance > 7,000 cd/m²[5]
Electroluminescence (EL) Peak ~450 - 550 nm (depending on emitter)[4]
CIE Coordinates (x, y) Varies with emitter[4]

Experimental Protocols

Protocol 1: Synthesis of a Hole Transport Material: Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate

This protocol describes the synthesis of a triarylamine-functionalized biphenyl derivative, a common motif for hole transport materials, using a Buchwald-Hartwig amination reaction.

Materials:

  • Methyl 4-bromobenzoate

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 4-bromobenzoate (1.0 mmol, 1.0 eq.), diphenylamine (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multi-layer OLED Device

This protocol outlines the fabrication of a standard multi-layer OLED device using vacuum thermal evaporation.[7][8]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Material (e.g., Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate)

  • Emissive Layer Material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

  • Electron Transport Material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Vacuum thermal evaporation system with multiple sources

  • Substrate holder and shadow masks

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then dry them in an oven. Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO.

  • Layer Deposition:

    • Mount the cleaned substrates in the substrate holder within the vacuum chamber.

    • Place the organic materials, LiF, and Al into separate evaporation sources (e.g., crucibles).

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).

    • Deposit the layers sequentially by heating the respective sources. Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical device structure and layer thicknesses are:

      • Hole Transport Layer (HTL): 40 nm

      • Emissive Layer (EML): 30 nm

      • Electron Transport Layer (ETL): 20 nm

      • Electron Injection Layer (EIL): Lithium Fluoride (LiF), 1 nm

      • Cathode: Aluminum (Al), 100 nm

  • Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers from atmospheric moisture and oxygen.

Protocol 3: Characterization of the OLED Device

This protocol describes the basic electrical and optical characterization of the fabricated OLED device.[4]

Equipment:

  • Source measure unit (SMU)

  • Calibrated photodiode or spectroradiometer

  • Probe station in a dark box

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Place the encapsulated OLED device on the probe station.

    • Connect the SMU to the anode (ITO) and cathode (Al) of a single pixel.

    • Apply a forward voltage sweep and simultaneously measure the current flowing through the device and the light output (luminance) using the photodiode or spectroradiometer.

  • Data Analysis:

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

    • From the J-V-L data, calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE) as a function of voltage or current density.

  • Electroluminescence Spectrum:

    • Measure the electroluminescence (EL) spectrum of the device at a constant driving voltage or current using the spectroradiometer.

    • From the EL spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Mandatory Visualization

G cluster_synthesis Protocol 1: Synthesis of Hole Transport Material start Methyl 4-bromobenzoate + Diphenylamine reaction Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, K₂CO₃, Toluene, 110°C) start->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate purification->product

Synthetic workflow for a hole transport material.

G cluster_device OLED Device Architecture cluster_energy Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode Anode_WF Anode Work Function HOMO_HTL HTL HOMO HOMO_EML EML HOMO LUMO_HTL HTL LUMO HOMO_ETL ETL HOMO LUMO_EML EML LUMO LUMO_ETL ETL LUMO Cathode_WF Cathode Work Function

OLED device structure and energy level diagram.

G cluster_workflow Protocol 3: OLED Characterization Workflow start Fabricated OLED Device measurement J-V-L Measurement (Source Measure Unit & Photodiode) start->measurement analysis Data Analysis measurement->analysis spectrum Electroluminescence Spectrum Measurement measurement->spectrum results Performance Metrics: - Current Efficiency (cd/A) - Power Efficiency (lm/W) - EQE (%) - CIE Coordinates analysis->results spectrum->results

Workflow for OLED device characterization.

References

Application Notes and Protocols for the Synthesis of Methyl 4-biphenylcarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl 4-biphenylcarboxylate and its derivatives, key intermediates in the development of pharmaceuticals and functional materials. The primary synthetic routes discussed are the Fischer esterification and the Suzuki-Miyaura cross-coupling reaction. This guide includes comprehensive experimental procedures, quantitative data on reaction yields, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

Biphenyl-4-carboxylic acid and its ester derivatives are prevalent structural motifs in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer activities. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and materials science. The methodologies presented herein offer robust and reproducible approaches for obtaining this compound derivatives.

Data Presentation

Table 1: Synthesis of this compound Derivatives via Fischer Esterification
Starting MaterialAlcoholCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
4'-Hydroxy-4-biphenylcarboxylic acidMethanolH₂SO₄Toluene/Methanol12 hReflux~98%[1]
Benzoic AcidMethanolH₂SO₄MethanolNot Specified6590%[2]
Hydroxy acid IEthanolH₂SO₄Ethanol2 hReflux95%[2]
Biphenyl-4-carboxylic acidVarious AlcoholsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified62.7 - 95.5%[3]
Table 2: Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O64%[4]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/CNot SpecifiedMeOH/H₂OImproved Yield[4]
4-Bromo-3-methylaniline (one-pot)4-Carboxyphenylboronic acidNot SpecifiedNot SpecifiedNot Specified82%[4]
2-(4-Bromophenoxy)quinoline-3-carbaldehydesVarious substituted boronic acidsNot SpecifiedNot SpecifiedNot Specified60-65%[5]
Fluorinated Arylbromides4-Fluorophenylboronic acidG-COOH-Pd-10Not SpecifiedNot SpecifiedHigh Conversion[6]
Table 3: Antifungal Activity of Biphenyl-4-carboxylic Acid Ester Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
Ethyl 4-biphenylcarboxylateCandida albicans512 - 1024[3]
Ethyl 4-biphenylcarboxylateCandida tropicalis512 - 1024[3]
Decanoyl 4-biphenyl carboxylateCandida spp.512[3]
Methyl 4-biphenyl carboxylateCandida spp.Inactive[3]

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives from the corresponding carboxylic acids.

Materials:

  • Substituted 4-biphenylcarboxylic acid (1.0 eq)

  • Anhydrous Methanol (can be used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask, add the substituted 4-biphenylcarboxylic acid and a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-80°C).[2][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative.[8]

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a methyl 4-bromobenzoate with a substituted phenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Substituted phenylboronic acid (1.1 - 1.5 eq)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C, 1-5 mol%)[4][9]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like DME/water)[4][9]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a flame-dried round-bottom flask, add methyl 4-bromobenzoate, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed anhydrous solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.[10]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.[9][10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure this compound derivative.[9]

Mandatory Visualization

Synthetic Workflow and Biological Activity

The following diagrams illustrate a typical synthetic workflow for preparing this compound derivatives and a signaling pathway associated with the anticancer activity of some biphenyl derivatives.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_fischer Fischer Esterification Aryl_Halide Methyl 4-bromobenzoate Suzuki_Reaction Pd Catalyst, Base Aryl_Halide->Suzuki_Reaction Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Suzuki_Reaction Product_Suzuki This compound Derivative Suzuki_Reaction->Product_Suzuki Carboxylic_Acid Substituted 4-Biphenylcarboxylic Acid Fischer_Reaction Acid Catalyst (H₂SO₄) Carboxylic_Acid->Fischer_Reaction Methanol Methanol Methanol->Fischer_Reaction Product_Fischer This compound Derivative Fischer_Reaction->Product_Fischer G Biphenyl_Derivative Biphenyl Derivative PDL1 PD-L1 Biphenyl_Derivative->PDL1 binds to AKT AKT PDL1->AKT inhibits phosphorylation mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 regulates Apoptosis Apoptosis AKT->Apoptosis inhibits mTOR->Bcl2 regulates Bcl2->Apoptosis inhibits

References

Application Notes and Protocols for the Quantification of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-biphenylcarboxylate in various matrices. The methodologies described are based on established analytical principles for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust method for the analysis of non-volatile and thermally stable compounds like this compound. It offers excellent reproducibility and is widely used in pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. GC-MS provides structural information, which aids in unequivocal identification and quantification, making it ideal for trace-level analysis in complex matrices.[1]

  • UV-Visible Spectrophotometry is a simple and cost-effective technique for the quantification of compounds that possess a chromophore. Due to the aromatic rings in its structure, this compound exhibits UV absorbance, allowing for its determination in simple sample matrices.[2]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics that can be expected when developing and validating analytical methods for the quantification of this compound. These values are illustrative and based on methods for structurally similar compounds.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Validation ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (Recovery %)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Accuracy (Recovery %)95.0 - 105.0%
Precision (% RSD)< 10.0%

Table 3: UV-Visible Spectrophotometry

Validation ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)1.0 µg/mL
Limit of Quantitation (LOQ)3.0 µg/mL
Accuracy (Recovery %)95.0 - 105.0%
Precision (% RSD)< 5.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the quantification of this compound in pharmaceutical formulations.

3.1.1. Sample Preparation (for a Tablet Formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Mix well and filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • This filtered solution is the sample solution.

3.1.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3.1.3. Method Validation

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.15 µg/mL to 150 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the sample solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Tablet Powder dissolve Dissolve in Methanol & Sonicate start->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC filter->hplc detect UV Detection at 254 nm hplc->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the trace-level quantification of this compound in biological matrices such as plasma or urine.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., plasma or urine) in a glass tube, add an internal standard.

  • Add 5 mL of a mixture of methanol, chloroform, and water (1:1:0.8, v/v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.2.2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 212, 181, 152).

3.2.3. Method Validation

  • Linearity: Prepare calibration standards in the appropriate blank biological matrix over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the biological matrix on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to the response in a pure solvent.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis start Biological Sample extract Liquid-Liquid Extraction start->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms sim SIM Detection gcms->sim quantify Quantify sim->quantify

Caption: GC-MS analysis workflow for this compound.

UV-Visible Spectrophotometry Method

This is a simple method for the quantification of this compound in a pure or simple mixture.

3.3.1. Sample Preparation

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.

  • Dilute the solution with the same solvent to obtain a final concentration within the linear range of the assay.

3.3.2. Spectrophotometric Measurement

  • Instrument: UV-Visible Spectrophotometer.

  • Solvent: Methanol (or other suitable transparent solvent).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound between 200 nm and 400 nm. The expected λmax is around 250-260 nm.

  • Quantitative Analysis: Measure the absorbance of the sample solutions at the determined λmax.

3.3.3. Method Validation

  • Linearity: Prepare a series of standard solutions (e.g., 1 µg/mL to 25 µg/mL) and measure their absorbance. Plot a calibration curve of absorbance versus concentration.

  • Accuracy: Determine by the standard addition method.

  • Precision: Assess by repeated measurements of a standard solution.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Concentration dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance at λmax scan->measure quantify Calculate Concentration measure->quantify

Caption: UV-Vis spectrophotometry workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-biphenylcarboxylate. The described protocol is designed for accuracy, precision, and specificity in separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide, including instrumental parameters, sample preparation, and data analysis, to ensure reliable quality control of this compound in a research and drug development setting.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a validated HPLC method for the quantitative determination of this compound purity.

Experimental Protocol

Chromatographic Conditions

A reverse-phase HPLC method is employed for this analysis. The conditions have been optimized for the efficient separation of this compound from its potential impurities.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25-26 min: 90% to 60% B26-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Reagents and Materials
  • This compound reference standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 60:40 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Potential Impurities in this compound

Impurity NamePotential Source
4-Biphenylcarboxylic acidIncomplete esterification or hydrolysis of the ester
BiphenylStarting material or byproduct
4-HydroxybiphenylStarting material for some synthetic routes
Methyl 4'-hydroxy-4-biphenylcarboxylateImpurity in starting materials or byproduct

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (100 µg/mL) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (254 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Area Determination Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

HPLC Analysis Workflow

Conclusion

The described RP-HPLC method is suitable for the routine purity analysis of this compound. The method is specific, and the chromatographic conditions are optimized to ensure the separation of the main compound from its potential impurities. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality of this compound, ensuring its suitability for downstream applications.

References

Application Notes and Protocols for Biological Activity Screening of Methyl 4-biphenylcarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological activity screening of novel Methyl 4-biphenylcarboxylate analogs. This document outlines detailed protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, and provides a basis for structure-activity relationship (SAR) studies. While direct experimental data for a broad range of this compound analogs is emerging, the methodologies described herein are based on established protocols for structurally related biphenyl derivatives and provide a robust starting point for screening new chemical entities.

Anticancer Activity Screening

Derivatives of biphenyl compounds have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation.[1] The following protocols are designed to assess the cytotoxic effects of this compound analogs against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Biphenyl Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative biphenyl derivatives against several human cancer cell lines. This data, derived from studies on structurally related compounds, serves as a benchmark for evaluating newly synthesized this compound analogs.[1][2]

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
B-1 Thiazolidine-2,4-dione-biphenylHeLa (Cervical Cancer)32.38 ± 1.8[1]
PC3 (Prostate Cancer)74.28 ± 1.3[1]
MDA-MB-231 (Breast Cancer)148.55 ± 3.2[1]
HepG2 (Liver Cancer)59.67 ± 1.6[1]
B-2 Hydroxylated BiphenylMalignant Melanoma1.7 ± 0.5[1]
B-3 Hydroxylated BiphenylMalignant Melanoma2.0 ± 0.7[1]
B-4 4-Methylbenzamide-purineK562 (Leukemia)2.27[1]
DPDQ-3a BiphenylaminoquinolineSW480 (Colorectal Cancer)< 2.5[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., HeLa, PC3, MDA-MB-231, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Add test compounds (analogs) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow

Anti-inflammatory Activity Screening

Biphenyl derivatives have been investigated for their anti-inflammatory properties, often targeting key inflammatory pathways.[3][4] The following protocols describe in vitro and in vivo methods to evaluate the anti-inflammatory potential of this compound analogs.

Data Presentation: In Vivo Anti-inflammatory Activity of Biphenyl Carboxylic Acid Amides

The following data on the percentage of inflammation inhibition in a carrageenan-induced rat paw edema model for a series of biphenyl-4-carboxylic acid amides provides a reference for in vivo screening.[4]

Compound ID% Anti-inflammatory Activity (2 h)% Anti-inflammatory Activity (4 h)
IVa 28.1843.97
IVb 33.1347.06
IVc 32.8244.90
IVd 31.7344.59
IVe 35.6147.68
IVf 44.9050.47
IVg 42.4248.61
IVh 42.4251.09
IVi 44.5955.73
IVj 43.0452.02
IVk 41.5650.06
IVl 45.1253.08
Diclofenac Sodium 54.1879.26
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • This compound analogs

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups for different doses of the analogs.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[4]

Carrageenan_Assay_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow A Animal Acclimatization & Grouping B Administer Test Compound/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Intervals C->D E Calculate % Inhibition of Edema D->E

In Vivo Anti-inflammatory Assay Workflow
Signaling Pathways in Inflammation

The anti-inflammatory effects of biphenyl analogs may be mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[5][]

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces

Simplified NF-κB Signaling Pathway

Antimicrobial Activity Screening

Certain biphenyl derivatives have shown promising activity against a range of microbial pathogens.[7] The following protocols are fundamental for the initial screening of this compound analogs for their antimicrobial properties.

Data Presentation: Antimicrobial Activity of Biphenyl Derivatives

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. The following table presents representative MIC values for biphenyl derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)
Biphenyl-4-carboxylic acid amidesEscherichia coli0.31 - 2.50[8]
Pseudomonas aeruginosaMIC values reported[8]
Bacillus subtilisMIC values reported[8]
Staphylococcus aureusMIC values reported[8]
Candida albicans0.10 - 1.25[8]
Aspergillus niger0.30[8]
Biaryl analoguesStaphylococcus aureusModerate activity reported[7]
Escherichia coliModerate activity reported[7]
Candida albicansModerate activity reported[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

Materials:

  • This compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow for MIC A Prepare serial dilutions of analogs B Inoculate with microbial suspension A->B C Incubate for 24-48h B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E

Workflow for MIC Determination

Disclaimer: The quantitative data and specific analog structures presented in this document are based on published literature for structurally related biphenyl compounds and are intended to serve as a guide. Researchers should perform their own experiments to validate the activity of newly synthesized this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Methyl 4-biphenylcarboxylate synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Fischer esterification of 4-biphenylcarboxylic acid. The choice of method often depends on the availability and cost of the starting materials.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors, including inactive catalysts, improper base selection, the presence of oxygen, and impurities in reagents or solvents. It is crucial to ensure an inert atmosphere and use fresh, high-purity reagents.[1]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A3: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a frequent side reaction. To minimize it, ensure your reaction is thoroughly degassed to remove oxygen. Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[1][2]

Q4: What is the role of the ligand in a palladium-catalyzed cross-coupling reaction?

A4: Ligands are crucial for stabilizing the palladium catalyst and promoting the key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in challenging coupling reactions.[3][4]

Q5: My Fischer esterification is not going to completion. What can I do to improve the yield?

A5: To drive the equilibrium of the Fischer esterification towards the product, it is common practice to use a large excess of the alcohol (methanol in this case) or to remove the water formed during the reaction.[5] Using a strong acid catalyst like concentrated sulfuric acid is also essential.[5][6]

Troubleshooting Guides

Suzuki-Miyaura Coupling Route

This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of a methyl 4-halobenzoate with phenylboronic acid.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded palladium catalyst.Use a fresh catalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[1][4]
Inappropriate base selection or strength.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is critical for activating the boronic acid.[1]
Insufficient reaction temperature.Gradually increase the reaction temperature, as many coupling reactions require heating to proceed at an optimal rate.[1]
Significant Homocoupling Byproducts Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
Inefficient reduction of the Pd(II) precatalyst.Consider using a direct Pd(0) catalyst source to minimize side reactions promoted by excess Pd(II).[1]
Formation of Palladium Black Decomposition and aggregation of the palladium catalyst.Ensure an adequate ligand-to-palladium ratio; a slight excess of the ligand is often beneficial.[3]
Protodeboronation of Phenylboronic Acid Presence of water and certain bases can lead to the replacement of the boronic acid group with hydrogen.Use milder bases like K₃PO₄ or KF. While some water is often necessary, excessive amounts can be detrimental.[7]
Fischer Esterification Route

This section provides troubleshooting for the synthesis of this compound by the direct esterification of 4-biphenylcarboxylic acid.

Problem Potential Cause Recommended Solution
Low Conversion to the Ester The reaction has reached equilibrium without complete conversion of the starting material.Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.[5]
Insufficient acid catalyst.Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid, is used.[5][6]
Incomplete dissolution of 4-biphenylcarboxylic acid.Ensure the starting carboxylic acid is fully dissolved in methanol before heating. Gentle heating may be required.
Presence of Unreacted Starting Material After Workup Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient extraction during workup.Ensure proper partitioning between the organic and aqueous layers during the extraction process.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 4-bromobenzoate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, phenylboronic acid, and potassium carbonate.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - Methyl 4-bromobenzoate - Phenylboronic acid - K₂CO₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert_atm add_solvents Add Degassed Solvents (Dioxane/Water) inert_atm->add_solvents deoxygenate Deoxygenate Solution (Ar bubbling) add_solvents->deoxygenate add_catalyst Add Catalyst System (Pd(OAc)₂ + PPh₃) deoxygenate->add_catalyst heating Heat & Stir (80-90°C, 4-6h) add_catalyst->heating quench Cool & Quench heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product Fischer_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction cluster_workup_purification Workup & Purification dissolve Dissolve 4-biphenylcarboxylic acid in Methanol & Toluene add_catalyst Add Conc. H₂SO₄ dissolve->add_catalyst reflux Heat to Reflux (12 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ethyl Acetate & Water cool->extract dry Dry & Concentrate extract->dry purify Purify (if necessary) dry->purify product This compound purify->product

References

Technical Support Center: Purification of Crude Methyl 4-biphenylcarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Methyl 4-biphenylcarboxylate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a mixed solvent system often provides the best results. A common and effective choice is a mixture of ethanol and water. Ethanol is a "good" solvent in which the compound is readily soluble when hot, while water acts as a "poor" solvent (or anti-solvent) to induce crystallization upon cooling. Other potential single solvents for esters include methanol, ethyl acetate, or toluene, though their efficacy should be tested on a small scale.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point before crystallizing. This can be due to a high concentration of impurities depressing the melting point or the boiling point of the solvent being too high. To resolve this, try one of the following:

  • Increase the amount of the "good" solvent: Reheat the solution to dissolve the oil and add more of the primary solvent (e.g., ethanol) to lower the saturation point.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[1]

  • Use a lower boiling point solvent system.

Q3: My crystal yield is consistently low. How can I improve it?

A3: Low yield is a common issue in recrystallization. The most frequent causes and their solutions are:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and receiving flask.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the purified product.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Q4: The purified this compound is still colored. How can I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1] After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route used to prepare the compound.

  • From Fischer Esterification of 4-biphenylcarboxylic acid: Common impurities include unreacted 4-biphenylcarboxylic acid and residual acid catalyst (e.g., sulfuric acid).

  • From a Suzuki Coupling reaction: Impurities may include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupling byproducts, and residual palladium catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.[1]
Crystals form too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution and add a small amount of additional hot solvent.[1]- Allow the solution to cool slowly on a benchtop before placing it in an ice bath. Insulating the flask can also help.
The melting point of the purified crystals is low and/or has a broad range. - The crystals are not pure and contain trapped impurities or residual solvent.- Ensure slow crystal growth to allow for the formation of a pure crystal lattice.- Wash the crystals with a small amount of ice-cold solvent during filtration.- Ensure the crystals are completely dry before measuring the melting point.
The crystals are very fine or appear as a powder. - The solution was cooled too quickly or agitated during cooling.- Allow the solution to cool slowly and undisturbed to promote the growth of larger, more well-defined crystals.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol [2]
Appearance White to pale cream crystals or powder
Melting Point 116-119 °C[3]
Solvent Selection for Recrystallization
SolventRoleRationale
Ethanol Good SolventThis compound is soluble in hot ethanol.
Methanol Good SolventSimilar to ethanol, it is a polar protic solvent that can dissolve the ester at higher temperatures.
Water Poor Solvent (Anti-solvent)This compound is insoluble in water. Used in combination with a "good" solvent to decrease solubility upon cooling.
Ethyl Acetate Good SolventA moderately polar solvent that can be effective for dissolving esters.
Hexane/Heptane Poor Solvent (Anti-solvent)Non-polar solvents in which the compound is likely insoluble. Can be used in combination with a more polar "good" solvent.
Toluene Good SolventA non-polar aromatic solvent that may dissolve the compound when hot.

Experimental Protocols

Single-Solvent Recrystallization (Example: Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure Methyl 4-biphenylcarboxylate dry_crystals->end_product Troubleshooting_Recrystallization cluster_issues Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch_seed Scratch flask / Add seed crystal no_crystals->scratch_seed Supersaturated? add_good_solvent Add more 'good' solvent oiling_out->add_good_solvent High impurity level? slow_cooling Cool more slowly oiling_out->slow_cooling Cooling too fast? min_solvent Use minimum hot solvent low_yield->min_solvent Too much solvent used? cold_wash Wash with ice-cold solvent low_yield->cold_wash Washing with warm solvent?

References

troubleshooting homocoupling in Suzuki synthesis of biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling in the synthesis of biphenyls.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) combine to form a symmetrical biaryl byproduct.[1] This side reaction is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][3]

  • Oxygen-Mediated Homocoupling : Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the homodimer and regenerating the Pd(0) catalyst.[1][3][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[5]

  • Palladium(II)-Mediated Homocoupling : When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[3][5] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it occurs at the expense of your boronic acid.[5]

Q3: How does the choice of palladium source and ligand affect homocoupling?

A3: The selection of the palladium source and ligand is critical for minimizing homocoupling.

  • Palladium Source : Using a Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that arises from the in-situ reduction of Pd(II) precursors.[4] Palladium precatalysts, like those developed by Buchwald, are designed to generate the active Pd(0) catalyst cleanly and efficiently, which can also help suppress side reactions.[5]

  • Ligands : Palladium ligands stabilize the Pd(0) species and modulate the catalyst's reactivity.[5] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of reaction intermediates that might be prone to side reactions, including those leading to homocoupling.[2]

Q4: What is the role of the base, and how does its choice influence homocoupling?

A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][6] However, the choice and strength of the base can impact the prevalence of side reactions. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), are often preferred because they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2][3]

Q5: How can I effectively prevent or minimize homocoupling in my experiments?

A5: To suppress homocoupling, rigorous exclusion of oxygen is the most critical step.[4]

  • Degas Solvents : Thoroughly degas all solvents and water to be used in the reaction.[4] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[4]

  • Use an Inert Atmosphere : Conduct the entire reaction under a positive pressure of an inert gas, using Schlenk lines or a glovebox.[4]

  • Select the Right Catalyst : Consider using a Pd(0) catalyst source directly or an efficient precatalyst system to avoid the Pd(II)-mediated homocoupling pathway.[4][5]

  • Optimize Ligand and Base : Employ bulky, electron-rich ligands and favor weaker inorganic bases.[2][3]

  • Consider Additives : The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[7]

Troubleshooting Guides

Problem 1: Significant amount of boronic acid homodimer observed by TLC/LC-MS.

This is the most common issue and points towards a flaw in the reaction setup or choice of reagents. The following workflow can help diagnose the cause.

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing. (See Protocol 1) q1->sol1 No q2 What is the Palladium source? q1->q2 Yes a1_yes Yes a1_no No end_node Reaction Optimized sol1->end_node sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or an efficient precatalyst (e.g., Buchwald G3). q2->sol2 Pd(II) Salt q3 Is the ligand appropriate? q2->q3 Pd(0) a2_pd0 Pd(0) or Precatalyst a2_pdII Pd(II) Salt (e.g., Pd(OAc)2) sol2->end_node sol3 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate reductive elimination. q3->sol3 No q4 Is the base too strong? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Switch to a milder base (e.g., K2CO3, K3PO4). q4->sol4 Yes q4->end_node No a4_yes Yes (e.g. NaOH) a4_no No sol4->end_node

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Data Presentation

The choice of reaction parameters significantly influences the suppression of homocoupling. The following table summarizes general trends observed for minimizing this side reaction.

ParameterRecommended ConditionRationaleImpact on Homocoupling
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) by O₂.[3]High Reduction
Palladium Source Pd(0) e.g., Pd(PPh₃)₄ or PrecatalystAvoids direct Pd(II)-mediated homocoupling used to generate the active catalyst.[4][5]Reduction
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates reductive elimination, minimizing the lifetime of intermediates.[2]Reduction
Base Weaker inorganic (e.g., K₂CO₃, K₃PO₄)Less likely to promote side reactions compared to strong bases.[2][3]Reduction
Boronic Species Esters (e.g., Pinacol)More stable than boronic acids, preventing decomposition and side reactions like protodeborylation.[5]Reduction
Temperature As low as feasibleHigher temperatures can sometimes favor the homocoupling pathway.[4]Potential Reduction

Experimental Protocols

Protocol 1: Rigorous Exclusion of Oxygen

A. Degassing Solvents by Inert Gas Sparging

  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble a steady stream of the inert gas through the solvent for at least 15-30 minutes with gentle stirring.[8]

  • Remove the needles and maintain a positive pressure of inert gas in the flask.

B. Setting up an Inert Atmosphere Reaction

  • Flame-dry the reaction glassware under a vacuum or oven-dry it before use.

  • Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Seal the flask and perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with an inert gas (e.g., Argon or Nitrogen).[2]

  • Add the degassed solvents and solid reagents under a positive pressure of the inert gas. Liquid reagents should be added via a gas-tight syringe.[2]

Mandatory Visualization

Proposed Mechanisms for Boronic Acid Homocoupling

Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms involving Palladium(II) species.

G cluster_A A: Oxygen-Mediated Homocoupling cluster_B B: Pd(II) Precatalyst-Mediated Homocoupling Pd0_A Pd(0) (Active Catalyst) PdII_A Pd(II) Pd0_A->PdII_A + O2 O2 O2 ArAr_A Ar-Ar (Homocoupling) PdII_A->ArAr_A + 2 ArB(OH)2 - Pd(0) ArBOH2_A1 ArB(OH)2 ArBOH2_A2 ArB(OH)2 PdII_B Pd(II) (Precatalyst, e.g., Pd(OAc)2) ArAr_B Ar-Ar (Homocoupling) PdII_B->ArAr_B + 2 ArB(OH)2 ArBOH2_B1 ArB(OH)2 ArBOH2_B2 ArB(OH)2 Pd0_B Pd(0) (Active Catalyst) ArAr_B->Pd0_B Generates

Caption: Proposed mechanisms for boronic acid homocoupling.

Suzuki Catalytic Cycle vs. Undesired Homocoupling Pathway

The active Pd(0) catalyst can either enter the desired cross-coupling cycle or be oxidized, leading to the undesired homocoupling side reaction.

G cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Pd(II)L2 Pd0->PdII Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerates Product Ar-Ar' (Cross-Coupling) RE->Product ArX Ar-X ArX->OA Ar_prime_BOH2 Ar'B(OH)2 + Base Ar_prime_BOH2->TM O2 O2 O2->PdII Homocoupling Ar'-Ar' (Homocoupling) PdII->Homocoupling Ar_prime_BOH2_homo 2 Ar'B(OH)2 Ar_prime_BOH2_homo->Homocoupling Homocoupling->Pd0 Regenerates

References

Technical Support Center: Synthesis and Purification of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-biphenylcarboxylate. Our focus is to address common challenges encountered in removing impurities from this reaction.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is contaminated with unreacted 4-biphenylcarboxylic acid after a Fischer esterification. How can I remove this impurity?

A1: The presence of unreacted carboxylic acid is a common issue in Fischer esterification due to the reversible nature of the reaction.[1] To remove 4-biphenylcarboxylic acid, a simple and effective method is to perform a liquid-liquid extraction with a mild base. Dissolve your crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-biphenylcarboxylic acid will react with the bicarbonate to form a water-soluble sodium salt, which will partition into the aqueous layer. The desired ester, this compound, will remain in the organic layer. Repeat the washings until no more gas evolution (CO₂) is observed. Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Q2: I've synthesized this compound via a Suzuki coupling of methyl 4-iodobenzoate and phenylboronic acid, but I'm observing significant amounts of biphenyl and 4,4'-dimethylbiphenyl as byproducts. What is the cause and how can I purify my product?

A2: The formation of homocoupling byproducts like biphenyl (from phenylboronic acid) and 4,4'-dimethylbiphenyl (if using a methyl-substituted boronic acid) is a known side reaction in Suzuki couplings.[3] This can be caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

To remove these non-polar byproducts, column chromatography is the most effective method. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the more polar this compound from the less polar homocoupling byproducts.

Q3: My purified this compound shows a broad melting point and my NMR spectrum indicates the presence of residual solvent. How can I effectively remove the solvent?

A3: A broad melting point is a classic indicator of impurities, including residual solvent. To remove residual solvents, you can dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. If the solvent is high-boiling (e.g., DMF or DMSO), co-evaporation with a lower-boiling solvent like toluene can be effective. For stubborn solvent inclusion, recrystallization is often the best solution.[4] Dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly will form pure crystals, leaving the solvent and other impurities in the mother liquor.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A4: Difficulty in crystallization can arise from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product; using too much solvent is a common cause of low or no yield.[4] If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can also promote the formation of larger, purer crystals.[4]

Data Presentation

The following table summarizes typical purity data for a this compound synthesis before and after purification by the recommended methods.

Analysis Stage Method Purity of this compound (%) Major Impurities Detected Typical Yield (%)
Crude Product (from Suzuki Coupling)HPLC75Biphenyl, Unreacted Methyl 4-iodobenzoate, Phenylboronic acid>95 (crude)
After Column ChromatographyHPLC>98Trace residual solvents80-90
Crude Product (from Fischer Esterification)HPLC854-biphenylcarboxylic acid, Residual methanol>95 (crude)
After RecrystallizationHPLC>99Trace residual solvents85-95

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for removing polar impurities such as unreacted 4-biphenylcarboxylic acid.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. This compound is soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for separating the product from non-polar impurities like homocoupling byproducts from a Suzuki reaction.

  • Stationary Phase and Eluent: Use silica gel (60-120 mesh) as the stationary phase. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity). The optimal eluent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the product.

  • Column Packing: The column can be packed using either a wet or dry method. For wet packing, slurry the silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the product down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G start Crude this compound check_purity Analyze Purity (TLC, NMR, HPLC) start->check_purity impurity_id Identify Major Impurity check_purity->impurity_id Impurities Present pure_product Pure this compound check_purity->pure_product Purity Acceptable carboxylic_acid Unreacted Carboxylic Acid impurity_id->carboxylic_acid Acidic Spot on TLC/ Corresponding NMR peaks homocoupling Homocoupling Byproducts (e.g., Biphenyl) impurity_id->homocoupling Non-polar spots on TLC/ Characteristic NMR peaks other_impurity Other Impurities impurity_id->other_impurity Multiple/Unknown Spots base_wash Perform Basic Wash (e.g., aq. NaHCO3) carboxylic_acid->base_wash column_chrom Column Chromatography homocoupling->column_chrom recrystallization Recrystallization other_impurity->recrystallization base_wash->check_purity column_chrom->check_purity recrystallization->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_suzuki Suzuki Coupling Route cluster_esterification Fischer Esterification Route suzuki_reactants Methyl 4-iodobenzoate + Phenylboronic Acid suzuki_reaction Pd Catalyst, Base suzuki_reactants->suzuki_reaction suzuki_crude Crude Product suzuki_reaction->suzuki_crude suzuki_impurities Impurities: - Homocoupling Byproducts - Unreacted Starting Materials suzuki_crude->suzuki_impurities purification Purification Step (Recrystallization or Chromatography) suzuki_crude->purification ester_reactants 4-biphenylcarboxylic Acid + Methanol ester_reaction Acid Catalyst (e.g., H2SO4) ester_reactants->ester_reaction ester_crude Crude Product ester_reaction->ester_crude ester_impurities Impurities: - Unreacted Carboxylic Acid - Water ester_crude->ester_impurities ester_crude->purification final_product Pure this compound purification->final_product

Caption: Synthetic routes and common impurity sources for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-biphenylcarboxylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-biphenylcarboxylate via esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves heating the starting material, 4-biphenylcarboxylic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the formation of the desired ester product.[3]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1] Key factors that can lead to low yields and strategies for improvement include:

  • Insufficient Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[4][5] Employing a Dean-Stark apparatus during the reaction can effectively remove water as it is formed.[2]

  • Suboptimal Reactant Ratio: To favor the formation of the ester, it is crucial to use a large excess of one of the reactants.[3] Since methanol is relatively inexpensive and easily removed after the reaction, it is typically used in large excess.

  • Inadequate Catalyst Amount or Activity: The acid catalyst is essential for the reaction to proceed at a practical rate. Ensure that a sufficient amount of catalyst is used. The catalytic activity of sulfuric acid can be diminished by the presence of water.[5]

  • Insufficient Reaction Time or Temperature: Esterification of aromatic carboxylic acids can be slower than their aliphatic counterparts. It is important to allow for sufficient reaction time at an appropriate temperature, typically at the reflux temperature of the alcohol, to reach equilibrium.[1]

Q3: I am observing the formation of an unknown byproduct. What could it be?

A3: While the Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions. With aromatic systems, a potential, though less common, side reaction could be electrophilic aromatic substitution on the biphenyl ring system if the reaction temperature is excessively high and the acid catalyst concentration is very strong. However, the most likely impurities are unreacted starting material (4-biphenylcarboxylic acid) or byproducts from the thermal degradation of the starting material or product if the reaction is overheated.

Q4: What is the best method to purify the crude this compound?

A4: The purification of this compound typically involves a multi-step process. After the reaction is complete, the excess methanol is removed, and the residue is worked up by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst.[2] This is followed by a wash with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.[6] For highly pure product, recrystallization is an effective final purification step. A mixed solvent system of ethanol and water or hexane and ethyl acetate can be used for recrystallization.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse fresh, concentrated sulfuric acid or p-toluenesulfonic acid.
Insufficient heatingEnsure the reaction mixture is maintained at a steady reflux.
Insufficient reaction timeMonitor the reaction by TLC. A typical reaction time is 12 hours or more.[6]
Product is Contaminated with Starting Material Incomplete reactionIncrease the reaction time, temperature, or the amount of catalyst.
Inefficient workupDuring the workup, ensure thorough washing with saturated sodium bicarbonate solution to remove all unreacted 4-biphenylcarboxylic acid.
"Oiling Out" During Recrystallization The solution is supersaturated at a temperature above the melting point of the product.Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation point, and allow it to cool more slowly.[7]
High level of impuritiesPurify the crude product by column chromatography before attempting recrystallization.
Difficulty in Isolating the Product After Workup Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.
Product is too soluble in the recrystallization solventIf using a single solvent for recrystallization, try a mixed-solvent system (e.g., ethanol/water) to decrease the solubility of the product at lower temperatures.[7]

Experimental Protocols

High-Yield Fischer-Speier Esterification of 4-Biphenylcarboxylic Acid

This protocol is adapted from a high-yield synthesis of a structurally similar compound, Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate.[6]

Materials:

  • 4-Biphenylcarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-biphenylcarboxylic acid in methanol (approximately 10 mL of methanol per gram of carboxylic acid).

  • To this solution, add toluene (approximately 2 mL of toluene per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (approximately 0.4 mL per gram of carboxylic acid) to the mixture.

  • Heat the reaction mixture to reflux and maintain it for 12 hours.

  • After 12 hours, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Biphenyl Carboxylic Acid Derivatives

Starting MaterialAlcoholCatalystSolventTime (h)Temp (°C)Yield (%)Reference
4'-Hydroxy-4-biphenylcarboxylic acidMethanolH₂SO₄Toluene12Reflux~98[6]
Benzoic AcidMethanolH₂SO₄None-6590[2]
4-Fluoro-3-nitro benzoic acidButanolH₂SO₄None0.25130High[8]

Note: The data presented is for structurally similar compounds and illustrates the general conditions and high yields achievable with Fischer esterification.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-biphenylcarboxylic acid in methanol and toluene B 2. Add concentrated H₂SO₄ A->B C 3. Reflux for 12 hours B->C D 4. Cool to room temperature C->D E 5. Extract with ethyl acetate D->E F 6. Wash with H₂O, NaHCO₃, and brine E->F G 7. Dry over anhydrous MgSO₄ F->G H 8. Filter and concentrate G->H I 9. Recrystallize from ethanol/water H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Guide for Esterification Start Low Yield of Ester Q1 Is there unreacted starting material? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Was water effectively removed? Q1->Q2 No Sol1 Increase reaction time or temperature A1_Yes->Sol1 Sol2 Ensure adequate catalyst amount A1_Yes->Sol2 End Improved Yield Sol1->End Sol2->End A2_No Equilibrium shifted to reactants Q2->A2_No No Q2->End Yes Sol3 Use a Dean-Stark trap A2_No->Sol3 Sol4 Use excess methanol A2_No->Sol4 Sol3->End Sol4->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of Methyl 4-biphenylcarboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the synthesis of this compound, which is typically prepared via a two-step process: a Suzuki-Miyaura coupling to form the biphenyl backbone, followed by a Fischer esterification.

Part 1: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate and Phenylboronic Acid

Q1: I am observing a significant amount of a byproduct with a mass corresponding to biphenyl. What is this and how can I minimize it?

A1: This byproduct is likely biphenyl, resulting from the homocoupling of phenylboronic acid. This is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction.[1]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[2]

  • Catalyst Choice: The choice of palladium source and ligands is crucial. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ as it reduces the initial concentration of species that can promote homocoupling.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[1]

Q2: My reaction is producing a significant amount of methyl benzoate. What is causing this and how can I prevent it?

A2: The presence of methyl benzoate indicates a dehalogenation side reaction, where the bromine atom on methyl 4-bromobenzoate is replaced by a hydrogen atom. This can occur when a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvents.[2]

Troubleshooting Steps:

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Impurities can sometimes act as hydride donors.[2]

  • Base Selection: The choice of base can influence the extent of dehalogenation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases.

  • Ligand Optimization: The use of specific ligands can suppress dehalogenation. For instance, bulky and electron-rich phosphine ligands can sometimes minimize this side reaction.

Q3: The reaction is sluggish and gives a low yield of the desired this compound. How can I improve the reaction efficiency?

A3: Low yields can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates.

Troubleshooting Steps:

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands are not degraded or oxidized. Use fresh reagents whenever possible. Electron-rich ligands are known to promote the oxidative addition step, which can be rate-limiting.[1]

  • Base: The base plays a critical role in the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in the correct stoichiometry (typically 2-3 equivalents).

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature (typically in the range of 80-110 °C) is recommended.[2]

  • Solvent: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Part 2: Fischer Esterification of 4-Biphenylcarboxylic Acid

Q1: The esterification reaction is not going to completion, and I have a significant amount of unreacted 4-biphenylcarboxylic acid. How can I increase the conversion?

A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the formation of the ester, you need to shift the equilibrium to the product side.[3][4]

Troubleshooting Steps:

  • Excess Alcohol: Use a large excess of methanol. Since methanol is also the solvent in many procedures, using it in a large volume helps to drive the equilibrium forward. Studies have shown that increasing the alcohol-to-acid ratio significantly increases the ester yield. For example, using a 10-fold excess of alcohol can increase the yield to over 90%.[3]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing this water as it is formed will push the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[5][6]

  • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5]

Q2: I am observing the hydrolysis of my product, this compound, during the workup. How can I prevent this?

A2: Hydrolysis of the ester can occur if the product is exposed to aqueous acidic or basic conditions for a prolonged period, especially at elevated temperatures.

Troubleshooting Steps:

  • Neutralization: During the workup, carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Avoid using strong bases if possible, as they can also catalyze hydrolysis.

  • Temperature: Perform the workup at room temperature or below to minimize the rate of hydrolysis.

  • Extraction: Promptly extract the ester into an organic solvent after neutralization to minimize its contact time with the aqueous phase.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of side products. Please note that the exact yields can be substrate-dependent, and these tables are intended to provide a general guideline.

Table 1: Suzuki-Miyaura Coupling - Influence of Reaction Parameters on Product Distribution (Illustrative)

Parameter VariationDesired Product (this compound) Yield (%)Homocoupling (Biphenyl) Yield (%)Dehalogenation (Methyl Benzoate) Yield (%)
Catalyst/Ligand
Pd(PPh₃)₄~70-85%~5-15%~1-5%
Pd(OAc)₂ / SPhos>90%<5%<2%
Base
K₂CO₃~80-90%~5-10%~2-5%
K₃PO₄~85-95%<5%<3%
Atmosphere
Air~40-60%>20%~5-10%
Inert (Argon/Nitrogen)>90%<5%<2%

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields will vary based on specific reaction conditions.

Table 2: Fischer Esterification - Influence of Methanol to Carboxylic Acid Ratio

Molar Ratio (Methanol : 4-Biphenylcarboxylic Acid)Ester (this compound) Yield (%)
1 : 1~65%
10 : 1~97%
100 : 1>99%

Source: Adapted from studies on the Fischer esterification of similar carboxylic acids.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenylcarboxylic Acid via Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add methyl 4-bromobenzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography. To obtain 4-biphenylcarboxylic acid, the crude ester is then hydrolyzed.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure for the esterification of a carboxylic acid.

Materials:

  • 4-Biphenylcarboxylic acid (1.0 eq)

  • Methanol (as solvent, large excess)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)

Procedure:

  • Dissolve 4-biphenylcarboxylic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC). A typical reaction time is 12 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography. A yield of about 98% can be expected under optimized conditions.[7]

Visualizations

Suzuki_Miyaura_Coupling cluster_main Main Reaction Pathway cluster_side Side Reactions A Methyl 4-bromobenzoate C Oxidative Addition Complex A->C Oxidative Addition G Dehalogenation (Methyl Benzoate) A->G Hydride Source B Phenylboronic Acid D Transmetalation Complex B->D Transmetalation F Homocoupling (Biphenyl) B->F Pd(II) mediated Catalyst Pd(0) Catalyst Catalyst->C Base Base (e.g., K3PO4) Base->D C->D E This compound D->E Reductive Elimination E->Catalyst Regenerates

Caption: Suzuki-Miyaura coupling pathway and common side reactions.

Fischer_Esterification Acid 4-Biphenylcarboxylic Acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid Protonation Alcohol Methanol (Excess) TetrahedralInt Tetrahedral Intermediate Alcohol->TetrahedralInt Catalyst H+ (Acid Catalyst) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralInt Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster Proton Transfer & Elimination of H2O Ester This compound ProtonatedEster->Ester Deprotonation Water Water ProtonatedEster->Water Ester->Catalyst Regenerates Ester->ProtonatedEster Hydrolysis Water->ProtonatedEster

Caption: Fischer esterification mechanism showing the reversible nature.

Troubleshooting_Workflow Start Problem Encountered in Synthesis LowYield Low Yield of This compound Start->LowYield SideProduct Significant Side Product Formation Start->SideProduct IncompleteSuzuki Incomplete Suzuki Coupling LowYield->IncompleteSuzuki IncompleteEster Incomplete Esterification LowYield->IncompleteEster Homocoupling Homocoupling Product SideProduct->Homocoupling Dehalogenation Dehalogenation Product SideProduct->Dehalogenation Hydrolysis Ester Hydrolysis SideProduct->Hydrolysis OptimizeSuzuki Optimize Suzuki: - Catalyst/Ligand - Base - Temperature IncompleteSuzuki->OptimizeSuzuki OptimizeEster Optimize Esterification: - Excess Alcohol - Water Removal IncompleteEster->OptimizeEster InertAtmosphere Improve Inert Atmosphere Homocoupling->InertAtmosphere ChangeBaseSolvent Change Base/ Solvent Dehalogenation->ChangeBaseSolvent CarefulWorkup Careful Workup: - Neutralization - Low Temperature Hydrolysis->CarefulWorkup

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purifying Methyl 4-biphenylcarboxylate with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions for the purification of Methyl 4-biphenylcarboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For a non-polar compound like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina can be considered as an alternative if the compound shows instability on silica gel.[3]

Q2: Which mobile phase system should I use?

A2: A non-polar solvent system is recommended. A mixture of hexane and ethyl acetate is a standard choice for compounds with moderate polarity like esters.[4][5] You should optimize the solvent ratio using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the product.[3]

Q3: How can I monitor the separation during column chromatography?

A3: As most organic compounds are colorless, it is essential to collect fractions and monitor them using Thin Layer Chromatography (TLC).[6] This allows you to identify which fractions contain your purified product. Staining with potassium permanganate can be a general method for visualizing the spots on the TLC plate.[2]

Q4: My compound is not eluting from the column. What should I do?

A4: This could be due to several reasons: the mobile phase may be too non-polar, the compound may have decomposed on the silica, or it could be retained very strongly.[3][4] Try gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). If this doesn't work, consider that the compound might be too polar for the chosen solvent system and a more polar eluent is needed.[3]

Q5: All my fractions seem to contain a mixture of my product and impurities. Why is this happening?

A5: This indicates poor separation. Possible causes include overloading the column with the sample, running the column too quickly, or using an inappropriate solvent system that doesn't provide adequate separation between the product and impurities.[3] Ensure your TLC shows good separation between the spots before starting the column.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the column chromatography of this compound.

Problem Possible Cause Solution
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not at All (Low Rf) Mobile phase is too non-polar.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[3]
Poor Separation (Overlapping Bands) - Improper solvent system. - Column overloading. - Column packed improperly. - Flow rate is too fast.- Optimize the solvent system using TLC to achieve a clear separation between the target compound and impurities. - Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). - Ensure the column is packed uniformly without any cracks or bubbles. - Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.
Streaking or Tailing of Spots on TLC - Sample is too concentrated. - Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica).- Dilute the sample before spotting on the TLC plate. - For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, triethylamine can be added.[2]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.- Test the stability of your compound on a silica TLC plate before running a column.[3] - Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3]
No Compound Detected in Fractions - The compound may have eluted in the solvent front. - The fractions may be too dilute to detect by TLC. - The compound may have decomposed.- Check the very first fractions collected. - Concentrate the fractions before running a TLC analysis.[3] - Check for decomposition by running a TLC of your crude material alongside the fractions.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The specific solvent system should be determined by preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of sample to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a small layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[7]

  • Carefully apply the sample solution to the top of the silica gel using a pipette.[7]

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Dry Loading (Alternative): If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes or other suitable containers.[6]

  • If using a gradient elution, gradually increase the polarity of the mobile phase over time.

4. Analysis of Fractions:

  • Spot each fraction (or a selection of fractions) on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).[2]

  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Column_Chromatography start Start Purification check_tlc Run TLC of Crude Material start->check_tlc good_separation Good Separation on TLC? check_tlc->good_separation pack_column Pack Column with Silica Gel good_separation->pack_column Yes optimize_solvent Optimize Solvent System via TLC good_separation->optimize_solvent No load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Encountered? analyze_fractions->problem no_elution No Product Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation streaking Streaking/Tailing problem->streaking   end Pure Product Obtained problem->end No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity poor_separation->optimize_solvent check_loading Check Sample Loading & Column Packing poor_separation->check_loading add_modifier Add Modifier to Mobile Phase (e.g., acid/base) streaking->add_modifier increase_polarity->run_column optimize_solvent->check_tlc check_loading->pack_column add_modifier->run_column

Caption: Troubleshooting workflow for column chromatography.

References

preventing decomposition of Methyl 4-biphenylcarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 4-biphenylcarboxylate, with a primary focus on preventing its decomposition.

I. Troubleshooting Guide: Preventing Decomposition

Decomposition of this compound during synthesis, primarily through hydrolysis of the methyl ester, is a critical issue that can significantly impact yield and purity. The following guide provides a systematic approach to identifying and resolving potential causes of degradation.

Issue 1: Low Yield of this compound with Evidence of Carboxylic Acid Formation

Potential Cause: Hydrolysis of the methyl ester to 4-biphenylcarboxylic acid during the Suzuki-Miyaura coupling reaction or workup.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Selection Use milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). If stronger bases are required for the coupling, consider using potassium phosphate (K₃PO₄) over hydroxides (NaOH, KOH).Strong bases like sodium hydroxide can readily saponify the methyl ester, especially at elevated temperatures. Weaker bases are less likely to promote this side reaction. Powdered KF can activate the boronic acid without significantly increasing the basicity of the medium.[1]
Reaction Temperature Maintain the lowest effective temperature for the Suzuki-Miyaura coupling.Higher temperatures accelerate the rate of both the desired coupling and the undesired ester hydrolysis.
Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction promptly upon completion.Prolonged exposure to basic conditions, even with milder bases, can lead to gradual hydrolysis of the product.
Workup Procedure Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) before extraction. Avoid using strong acids or bases during the workup.Aggressive pH changes can catalyze the hydrolysis of the ester. A neutral or slightly acidic workup minimizes this risk.
Issue 2: Presence of Homocoupling Byproducts (Biphenyl and Dimethyl 4,4'-biphenyldicarboxylate)

Potential Cause: Undesired side reactions of the boronic acid or aryl halide.

Troubleshooting Steps:

ParameterRecommendationRationale
Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.Oxygen can promote the homocoupling of the boronic acid.
Catalyst Choice Use a pre-activated Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.An excess of the Pd(II) precatalyst can contribute to homocoupling.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of the boronic acid can favor homocoupling.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common decomposition pathway for this compound during its synthesis via Suzuki-Miyaura coupling?

The most prevalent decomposition pathway is the hydrolysis of the methyl ester group to form 4-biphenylcarboxylic acid. This is typically catalyzed by the basic conditions required for the Suzuki-Miyaura reaction.

Q2: How does the choice of base affect the stability of the methyl ester?

The strength of the base is a critical factor. Strong inorganic bases like NaOH and KOH significantly increase the rate of ester hydrolysis (saponification). Milder bases such as K₂CO₃ and K₃PO₄ are generally preferred as they are effective for the coupling reaction while minimizing the extent of ester decomposition. Organic bases are typically less effective at promoting the Suzuki coupling of aryl bromides.

Q3: Can the palladium catalyst or phosphine ligand contribute to the decomposition of the methyl ester?

While the primary cause of decomposition is base-mediated hydrolysis, some palladium-phosphine complexes can exhibit Lewis acidic character, which could potentially catalyze ester cleavage under certain conditions. However, this is generally a much less significant pathway compared to base-catalyzed hydrolysis. The stability of methyl esters in the presence of common palladium catalysts and phosphine ligands under typical Suzuki conditions is generally high, provided that strongly basic and high-temperature conditions are avoided.

Q4: What are the best practices for purifying this compound to avoid decomposition?

During purification, it is crucial to avoid exposure to strong acids or bases.

  • Extraction: Perform extractions from a neutralized aqueous layer.

  • Chromatography: Use a neutral stationary phase like silica gel. Ensure that the solvents used for chromatography are free of acidic or basic impurities.

  • Recrystallization: If recrystallization is necessary, choose a neutral solvent system.

Q5: Are there alternative synthetic routes that might be less prone to product decomposition?

While the Suzuki-Miyaura coupling is a very common and versatile method, other cross-coupling reactions could be considered. However, many of these also employ conditions that could affect the ester group. An alternative strategy is to perform the coupling with the carboxylic acid (4-bromobenzoic acid) and then esterify the resulting 4-biphenylcarboxylic acid in a separate step under acidic conditions.

III. Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is designed to minimize the hydrolysis of the methyl ester.

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

IV. Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Methyl 4-biphenylcarboxylate check_byproduct Analyze Crude Product: Presence of 4-biphenylcarboxylic acid? start->check_byproduct ester_hydrolysis Primary Issue: Ester Hydrolysis check_byproduct->ester_hydrolysis Yes check_homocoupling Analyze Crude Product: Presence of Homocoupling Byproducts? check_byproduct->check_homocoupling No optimize_base Action: Use Milder Base (K2CO3, KF) ester_hydrolysis->optimize_base optimize_temp Action: Lower Reaction Temperature ester_hydrolysis->optimize_temp optimize_time Action: Reduce Reaction Time ester_hydrolysis->optimize_time workup_protocol Action: Neutral Workup ester_hydrolysis->workup_protocol homocoupling_issue Secondary Issue: Homocoupling check_homocoupling->homocoupling_issue Yes optimize_atmosphere Action: Ensure Inert Atmosphere optimize_catalyst Action: Check Catalyst Activity

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Experimental Workflow for Minimized Decomposition

Experimental_Workflow reagents 1. Combine Reactants: - Methyl 4-bromobenzoate - Phenylboronic acid - K2CO3 catalyst 2. Prepare Catalyst: - Pd(OAc)2 + PPh3 in Toluene reagents->catalyst reaction 3. Reaction Setup: - Add catalyst to reactants - Add Toluene/H2O - Heat to 80-90°C catalyst->reaction monitoring 4. Monitor Progress: - TLC or LC-MS reaction->monitoring workup 5. Workup: - Quench with sat. NH4Cl - Extract with Ethyl Acetate monitoring->workup purification 6. Purification: - Column Chromatography workup->purification product Pure Methyl 4-biphenylcarboxylate purification->product

Caption: Optimized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Alternative Catalysts for Methyl 4-biphenylcarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 4-biphenylcarboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking information on alternative catalysts and troubleshooting for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound and other biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (e.g., methyl 4-bromobenzoate) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: Why should I consider alternative catalysts to the standard homogeneous palladium systems?

While traditional homogeneous palladium catalysts are highly effective, they have several drawbacks. These include the high cost of palladium, potential contamination of the final product with residual metal, and difficulties in catalyst recovery and reuse. Alternative catalysts, such as heterogeneous palladium systems or catalysts based on more abundant metals like nickel, iron, and copper, are being explored to address these issues.[1]

Q3: What are the main types of alternative catalysts available?

Alternative catalysts can be broadly categorized as:

  • Heterogeneous Palladium Catalysts: These involve supporting palladium on solid materials like activated carbon (Pd/C), graphene, or metal oxides. This facilitates easier separation and recycling of the catalyst.

  • Ligand-Free Palladium Catalysts: These systems simplify the reaction setup and reduce costs by eliminating the need for expensive and often air-sensitive phosphine ligands.

  • Nickel-Based Catalysts: As a more earth-abundant and less expensive metal, nickel offers a cost-effective alternative to palladium. Nickel catalysts have shown high activity, particularly for the coupling of less reactive aryl chlorides.[1][2]

  • Iron-Based Catalysts: Iron is an even more abundant, cheaper, and less toxic metal. While still under development for this specific application, iron-catalyzed cross-coupling reactions are a promising area of green chemistry.

  • Copper-Based Catalysts: Copper catalysts are primarily used in Ullmann-type reactions, which can also be employed for the synthesis of biaryls. These are a classic alternative, though they often require harsher reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in the Coupling Reaction

Q: My reaction is giving a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Aryl Halide and Boronic Acid: Ensure the purity of your starting materials. Boronic acids, in particular, can be prone to decomposition (protodeboronation).

    • Catalyst Activity: The palladium or alternative metal catalyst may be inactive. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ. For nickel catalysts, which can be air-sensitive, ensure they have been handled under inert conditions.[3]

    • Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous for non-aqueous reactions.

    • Solvent: Use anhydrous and properly degassed solvents, as oxygen can deactivate the catalyst.[4]

  • Check Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation and side reactions like homocoupling. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature: The reaction temperature may be too low for the specific catalyst and substrates. Gradually increase the temperature, but be aware that excessively high temperatures can lead to catalyst decomposition.

    • Stirring: In heterogeneous or biphasic systems, vigorous stirring is crucial to ensure good mixing and mass transfer.

  • Optimize the Catalytic System:

    • Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading.

    • Ligand Choice (if applicable): For palladium and nickel catalysts, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can often improve the activity for challenging substrates.

    • Switching the Catalyst: If a particular catalyst system is ineffective, consider trying an alternative, such as moving from a palladium to a nickel-based catalyst, especially for less reactive aryl chlorides.

Issue 2: Significant Formation of Homocoupling Byproducts

Q: I am observing a significant amount of homocoupled products (e.g., biphenyl from the boronic acid or 4,4'-dimethylbiphenyl from the aryl halide). How can I minimize this?

A: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura reactions.

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen is a major promoter of the homocoupling of boronic acids. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Choice of Catalyst Precursor: Using a Pd(0) source directly, instead of a Pd(II) precatalyst, can sometimes reduce homocoupling as it minimizes the presence of Pd(II) species that can promote this side reaction.

  • Base Selection: The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can help identify conditions that favor the cross-coupling pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling, although this may also slow down the desired reaction.

Issue 3: Protodeboronation of the Boronic Acid

Q: I suspect my boronic acid is decomposing before it can react. How can I address this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common problem, especially with electron-deficient or sterically hindered boronic acids.

Solutions to Prevent Protodeboronation:

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or KF.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These reagents are generally more resistant to protodeboronation and slowly release the boronic acid in situ.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize typical reaction conditions and performance for different catalytic systems for the synthesis of biphenyl derivatives, providing a basis for comparison.

Table 1: Palladium-Based Catalysts

Catalyst SystemAryl HalidePhenyl DonorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10016~95[5]
Pd/C (10%)4-BromotoluenePhenylboronic acidK₂CO₃Ethanol/H₂OReflux292[5]
Ligand-Free Pd(OAc)₂4-BromotoluenePhenylboronic acidNa₂CO₃Acetone/H₂O350.5High[6]

Table 2: Nickel-Based Catalysts

Catalyst SystemAryl HalidePhenyl DonorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
NiCl₂(PCy₃)₂Aryl HalidesArylboronic acidsK₃PO₄2-Me-THF10012Good to Excellent[7]
NiCl₂(dppf)IodoheteroarylPhenylboronic acidK₃PO₄THF/H₂ON/AN/ALow (2%) initial, requires optimization[8]

Table 3: Iron- and Copper-Based Catalysts (for related C-C couplings)

Catalyst SystemCoupling PartnersReaction TypeBaseSolventTemp (°C)Yield (%)Ref.
FeCl₂ / (R,R)-QuinoxP*tert-butyl α-bromopropionate / Lithium arylboratesEnantioselective Suzuki-MiyauraN/AN/AN/AHigh[9]
CuI / Diamine ligand2,2'-dibromo-1,1'-biphenyl / Primary aminesUllmann-type C-N couplingK₂CO₃Dioxane110Moderate[10][11]

Note: Data for Iron and Copper-catalyzed synthesis of this compound is limited. The table shows examples of their use in related cross-coupling reactions.

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Synthesis

This protocol is based on a cost-effective and environmentally friendly method.[6]

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Distilled Water

  • Diethyl ether

Procedure:

  • To a reaction vessel, add sodium carbonate (2 molar equivalents based on methyl 4-bromobenzoate) and distilled water.

  • Add methyl 4-bromobenzoate (1 molar equivalent) and phenylboronic acid (1.5 molar equivalents).

  • Add acetone. The recommended solvent ratio is typically a mixture of organic solvent and water.

  • Stir the mixture to ensure homogeneity.

  • Add Palladium(II) Acetate (0.5 mol% relative to methyl 4-bromobenzoate).

  • Heat the reaction mixture to around 35°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nickel-Catalyzed Synthesis

This protocol is a general procedure for nickel-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Methyl 4-chlorobenzoate (or bromide)

  • Phenylboronic acid

  • NiCl₂(dppf) or another suitable Ni(II) precatalyst

  • Potassium Phosphate (K₃PO₄), finely powdered

  • Anhydrous and degassed solvent (e.g., THF, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst (e.g., 5 mol%), the phosphine ligand (if not using a pre-formed complex), and the base (2-3 equivalents).

  • Add the methyl 4-halobenzoate (1 equivalent) and the phenylboronic acid (1.2-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Check Reagent Quality (Catalyst, Substrates, Solvent, Base) Start->CheckReagents CheckConditions 2. Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) CheckReagents->CheckConditions Reagents OK OptimizeSystem 3. Optimize Catalyst System (Loading, Ligand, Catalyst Type) CheckConditions->OptimizeSystem Conditions OK Success Reaction Successful OptimizeSystem->Success Optimization Successful Nickel_Catalytic_Cycle cluster_1 Nickel Catalytic Cycle Ni(0)L2 Ni(0)L2 Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Ni(0)L2->Ar-Ni(II)-X(L2) Oxidative Addition (Ar-X) Ar-Ni(II)-Ar'(L2) Ar-Ni(II)-Ar'(L2) Ar-Ni(II)-X(L2)->Ar-Ni(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ni(II)-Ar'(L2)->Ni(0)L2 Reductive Elimination (Ar-Ar')

References

Technical Support Center: Challenges in the Scale-Up of Methyl 4-biphenylcarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the large-scale synthesis of Methyl 4-biphenylcarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

The two most prevalent methods for the industrial synthesis of this compound and its precursors are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the Fischer esterification of 4-biphenylcarboxylic acid.[1][2] The Suzuki-Miyaura coupling is a versatile method for creating the biphenyl structure by forming a carbon-carbon bond between an aryl halide and an arylboronic acid.[3][4] Fischer esterification is a common method where 4-biphenylcarboxylic acid is reacted with methanol in the presence of an acid catalyst.[2][5]

Q2: What are the main challenges encountered when scaling up production from the lab to an industrial scale?

Scaling up synthesis from milligram to kilogram quantities introduces several challenges. These include maintaining consistent reaction yields, managing heat transfer in larger reactors, ensuring efficient mixing, and potential changes in product purity profiles.[6] Purification methods that are effective on a small scale, such as column chromatography, can become impractical and costly at a larger scale, necessitating the development of scalable purification techniques like recrystallization or distillation.[1][6]

Q3: My Suzuki-Miyaura coupling reaction is showing low yield. What are the first things to check?

Low yields in Suzuki coupling can be attributed to several factors.[7] The primary suspect is often the activity of the palladium catalyst, which can be deactivated by oxygen.[7] Ensure that all solvents and the reaction vessel are rigorously degassed and that the reaction is conducted under an inert atmosphere like argon or nitrogen.[7] Other critical parameters to investigate are the choice and concentration of the base, the reaction temperature, and the purity of your reagents, including the aryl halide and boronic acid.[7]

Q4: How can I drive the Fischer esterification reaction towards a higher yield of this compound?

Fischer esterification is a reversible reaction, so to improve the yield, the equilibrium must be shifted toward the products.[5] This can be achieved by either using a large excess of one reactant (typically the less expensive one, methanol) or by removing water as it is formed.[5][8] Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can effectively remove water and drive the reaction to completion.[8]

Q5: I'm observing significant byproduct formation. What are the common impurities and how can they be minimized?

In Suzuki-Miyaura couplings, a common side reaction is the homocoupling of the boronic acid or aryl halide, leading to impurities like biphenyl or 4,4'-dimethylbiphenyl.[7][9] This is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.[7] To minimize this, ensure thorough degassing and consider using a direct Pd(0) catalyst source.[7] In esterification, side reactions can include the dehydration of the alcohol, especially with tertiary alcohols, though this is not an issue with methanol.[5]

Q6: What is the most effective method for purifying this compound on a large scale?

For large-scale purification, methods like recrystallization and distillation are generally preferred over column chromatography due to cost and scalability.[1] The crude product obtained from the reaction work-up can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.[10] The choice of solvent will depend on the solubility of this compound and the impurities present.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (e.g., oxidized Pd(0)).[7]Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh, high-quality catalyst.[7]
Insufficient temperature.[7]Gradually increase the reaction temperature while monitoring for product formation and decomposition.[7]
Improper base selection or concentration.[7]Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.[7]
Impure reagents.[7]Verify the purity of the aryl halide and boronic acid. Impurities can inhibit the catalyst.[7]
Low Yield with Significant Homocoupling Byproducts Presence of oxygen in the reaction mixture.[7]Improve the degassing procedure for solvents and reagents. Maintain a strict inert atmosphere.[7]
Inefficient reduction of a Pd(II) precatalyst.[7]Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent.[7]
Inappropriate ligand selection.Screen different phosphine ligands, as their electronic and steric properties can influence the extent of side reactions.[7]
Formation of Dehalogenated Starting Material Presence of a hydride source.Use high-purity, dry solvents and consider using a different base that is less likely to act as a hydride source.[7]
Troubleshooting Fischer Esterification
SymptomPossible Cause(s)Suggested Solution(s)
Low Conversion/Yield Reaction has reached equilibrium.[5]Remove water as it forms using a Dean-Stark apparatus or molecular sieves. Alternatively, use a large excess of methanol.[8]
Insufficient or inactive catalyst.[5][8]Ensure the correct amount of a strong acid catalyst (e.g., H₂SO₄) is used. Use fresh, high-quality catalyst.[8]
Suboptimal temperature or reaction time.[8]Heat the reaction to reflux to increase the rate. Monitor the reaction by TLC or HPLC to determine the optimal time.[8]
Difficult Product Isolation Ester is soluble in the aqueous phase during work-up.This is more common with small, water-soluble esters. For this compound, ensure proper phase separation. If emulsions form, add brine to the aqueous layer.[11]
Incomplete removal of the acid catalyst.Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during the work-up until effervescence ceases.[11]
Product Decomposition Reaction temperature is too high.While heating is necessary, excessive temperatures can lead to decomposition. Maintain a controlled reflux.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for different synthesis methods of biphenyl carboxylate derivatives.

MethodReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Esterification 4'-hydroxy-4-biphenylcarboxylic acid, MethanolH₂SO₄, TolueneMethanol/TolueneReflux12~98-
Esterification 4'-methyl-2-biphenylcarboxylic acid, MethanolDCC, DMAPMethanol25398.0599.06
Suzuki Coupling Precursor p-tolylmagnesium chloride, o-bromobenzonitrilePdCl₂/dpppTHF/DME65<1--

Data compiled from various sources.[1][12][13]

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of this compound from methyl 4-bromobenzoate and phenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Charge a suitably sized reactor with a mechanical stirrer, condenser, and nitrogen/argon inlet. Ensure the vessel is clean and dry.

  • Degassing: Add the chosen solvent system to the reactor and degas thoroughly by bubbling with an inert gas for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add methyl 4-bromobenzoate, phenylboronic acid, and potassium carbonate to the reactor.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent to achieve the desired purity.[1]

Protocol 2: Scale-Up Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 4-biphenylcarboxylic acid.

Materials:

  • 4-biphenylcarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dean-Stark apparatus (optional)

  • Sodium Bicarbonate solution

  • Organic solvent (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser (and optionally a Dean-Stark trap), add 4-biphenylcarboxylic acid and a large excess of methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction is driven by the removal of water, either through the Dean-Stark trap or by the law of mass action due to excess methanol.[12][14]

  • Monitoring: Track the disappearance of the starting carboxylic acid using TLC or HPLC.

  • Work-up: After cooling, slowly pour the reaction mixture into a larger vessel containing ice water. The ester may precipitate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.[12]

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Wash subsequently with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[12]

  • Purification: The resulting crude solid can be purified by recrystallization.

Mandatory Visualizations

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation (Base Activated) C->D Ar'-B(OH)2 E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G G Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Controlled Heating (Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Aqueous Work-up (Extraction, Washing) Monitoring->Workup Complete Isolation Solvent Removal (Rotary Evaporation) Workup->Isolation Purification Crude Product Purification (Recrystallization / Distillation) Isolation->Purification Final Pure Methyl 4-biphenylcarboxylate Purification->Final

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Methyl 4-biphenylcarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of a series of Methyl 4-biphenylcarboxylate esters against pathogenic Candida species. The performance of these novel compounds is contextualized by comparing their in vitro efficacy with established antifungal agents, fluconazole and amphotericin B. This document is intended to support research and development efforts in the discovery of new antifungal therapeutics.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Biphenyl derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a series of esters derived from biphenyl-4-carboxylic acid, evaluating their potential as antifungal compounds, particularly against clinically relevant Candida species such as Candida albicans and Candida tropicalis.

In Vitro Antifungal Activity: A Comparative Summary

The antifungal efficacy of a series of biphenyl-4-carboxylic acid esters was evaluated and compared with the standard antifungal drugs, fluconazole and amphotericin B. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Key Findings:

  • This compound (1) , the simplest ester in the series, did not exhibit any significant antifungal activity.

  • Ethyl 4-biphenylcarboxylate (2) demonstrated moderate activity against C. albicans strains and good activity against C. tropicalis species.

  • Decanoyl 4-biphenylcarboxylate , an ester with a longer alkyl chain, showed good bioactivity with a MIC of 512 µg/mL against the tested strains.

  • The presence of a heteroatom or bulky groups near the ester functional group appeared to be associated with bioactivity.

The following tables summarize the MIC values for the active biphenyl-4-carboxylic acid esters and the comparator antifungal drugs against Candida albicans and Candida tropicalis.

Table 1: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters against Candida Species

CompoundCandida albicans (ATCC-76485) MIC (µg/mL)Candida albicans (LM-111) MIC (µg/mL)Candida tropicalis (ATCC- 13803) MIC (µg/mL)Candida tropicalis (LM-14) MIC (µg/mL)
This compound>1024>1024>1024>1024
Ethyl 4-biphenylcarboxylate10241024512512
Decanoyl 4-biphenylcarboxylate512512512512

Data sourced from a study by Silva et al.

Table 2: Comparative Antifungal Activity of Standard Drugs against Candida Species

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)
Fluconazole0.25 - 160.25 - 64
Amphotericin B0.125 - 10.125 - 2

Note: The MIC values for fluconazole and amphotericin B are compiled from multiple studies and represent a general range of activity. Direct comparison with the biphenyl esters should be made with caution as the specific strains and testing conditions may vary.

Potential Mechanism of Action: Targeting Ergosterol Biosynthesis

While the precise mechanism of action for biphenyl-4-carboxylic acid esters has not been fully elucidated, it is hypothesized that they may disrupt the fungal cell membrane by interacting with essential sterols, such as ergosterol. This mode of action is a common target for many established antifungal drugs. The inhibition of ergosterol biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Candida albicans, a critical pathway for maintaining fungal cell membrane integrity and a primary target for many antifungal drugs.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediates Various Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Inhibit Squalene Epoxidase Allylamines->SqualeneEpoxide Azoles Azoles (e.g., Fluconazole) Inhibit Lanosterol 14-alpha-demethylase Azoles->Intermediates Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum (0.5 McFarland) PreparePlates Prepare 96-well plates with serial two-fold dilutions of antifungal agents Start->PreparePlates Inoculate Inoculate plates with standardized fungal suspension PreparePlates->Inoculate Incubate Incubate plates at 35°C for 24-48 hours Inoculate->Incubate ReadResults Read results visually or with a spectrophotometer Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

comparative analysis of Methyl 4-biphenylcarboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for Methyl 4-biphenylcarboxylate

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block in the synthesis of various organic compounds, including pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on reaction efficiency, yield, and procedural complexity. The information is supported by experimental data to facilitate the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its precursors.

ParameterRoute 1: Fischer EsterificationRoute 2: Suzuki-Miyaura CouplingRoute 3: Grignard Reagent Based CouplingRoute 4: One-Pot from Cyanobiphenyl
Starting Materials 4-Biphenylcarboxylic acid, MethanolAryl halide (e.g., 4-bromobenzoate), Arylboronic acidAryl halide, Magnesium, Aryl halide4'-Methyl-2-cyanobiphenyl, Acid/Base, Methanol
Catalyst/Reagent Concentrated Sulfuric AcidPalladium catalyst (e.g., Pd(PPh₃)₄, Pd/C), BaseTransition metal catalyst (e.g., Ni, Pd)Acid catalyst (e.g., Sulfuric acid)
Reaction Time 12 hours[1]4-6 hours[2]Variable (Grignard formation + coupling)~24 hours (hydrolysis) + esterification[3]
Typical Yield High (up to 98% for a similar compound)[1]Good to high (e.g., 64% for a biphenylcarboxylic acid derivative)[4]Variable, can be highHigh (up to 96.5%)[3]
Product Purity High, may require column chromatography or recrystallization[1][5]Generally high, requires purification to remove catalyst[4]Moderate to high, may have homocoupling byproductsHigh after purification[3]
Key Advantages Direct, high-yielding esterification of the corresponding carboxylic acid.High functional group tolerance, versatile for various biphenyl derivatives.[2][6]Utilizes readily available starting materials.One-pot procedure reduces material handling and saves time.[3]
Key Challenges Availability of the starting carboxylic acid.Cost of palladium catalyst and boronic acids.Grignard reagents are sensitive to moisture and air.[7][8]Requires specific starting material (cyanobiphenyl derivative).

Experimental Protocols

Route 1: Fischer Esterification of 4-Biphenylcarboxylic Acid

This method involves the direct esterification of 4-biphenylcarboxylic acid with methanol in the presence of an acid catalyst.[5][9]

Experimental Protocol:

  • Dissolve 4-biphenylcarboxylic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the biphenyl C-C bond, which can then be followed by esterification if the ester group is not already present on one of the coupling partners.[2][6][10]

Experimental Protocol (for a precursor):

  • In a round-bottom flask, combine an aryl halide (e.g., methyl 4-bromobenzoate), a phenylboronic acid, and a base (e.g., potassium carbonate).

  • Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium on carbon).[2]

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) multiple times.

  • Heat the reaction mixture with vigorous stirring for 4-6 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Route 3: Grignard Reagent Based Coupling

This route involves the formation of a Grignard reagent from an aryl halide, which then couples with another aryl halide in the presence of a transition metal catalyst.[11][12]

Experimental Protocol (for a precursor):

  • Grignard Reagent Formation:

    • In a flame-dried flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of an aryl halide (e.g., bromobenzene) in an anhydrous ether solvent (e.g., THF) dropwise. A small crystal of iodine can be added to initiate the reaction.[12]

    • Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.[13]

  • Coupling Reaction:

    • In a separate flask under an inert atmosphere, add the second aryl halide (e.g., methyl 4-bromobenzoate) and a catalyst (e.g., a nickel or palladium complex).[12]

    • Cool the mixture and slowly add the prepared Grignard reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction with a dilute acid solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

Fischer_Esterification 4-Biphenylcarboxylic Acid 4-Biphenylcarboxylic Acid Reaction Esterification 4-Biphenylcarboxylic Acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Fischer Esterification of 4-Biphenylcarboxylic Acid.

Suzuki_Miyaura_Coupling Aryl Halide Aryl Halide (e.g., Methyl 4-bromobenzoate) Coupling Suzuki-Miyaura Coupling Aryl Halide->Coupling Arylboronic Acid Arylboronic Acid (e.g., Phenylboronic acid) Arylboronic Acid->Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling This compound This compound Coupling->this compound

Caption: Suzuki-Miyaura Coupling for Biphenyl Synthesis.

Grignard_Coupling cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction Aryl Halide 1 Aryl Halide 1 (e.g., Bromobenzene) Grignard Reagent Grignard Reagent Aryl Halide 1->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Coupling Coupling Grignard Reagent->Coupling Aryl Halide 2 Aryl Halide 2 (e.g., Methyl 4-bromobenzoate) Aryl Halide 2->Coupling Catalyst Ni or Pd Catalyst Catalyst->Coupling This compound This compound Coupling->this compound

Caption: Grignard Reagent Based Coupling for Biphenyl Synthesis.

References

A Comparative Guide to Purity Validation of Methyl 4-biphenylcarboxylate by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical compounds is a cornerstone of reliable research and is critical for safety and efficacy in drug development. Methyl 4-biphenylcarboxylate, a key intermediate in various synthetic pathways, requires accurate purity assessment. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other analytical techniques for this purpose, supported by detailed experimental protocols and data.

Principle of Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By incorporating a certified internal standard of known purity and mass into a sample containing a known mass of the analyte, the purity of the analyte can be calculated with high accuracy and precision.[3][4]

Key Advantages of qNMR:

  • Primary Method: Provides a direct measurement of the molar quantity of a substance.

  • Structural Confirmation: Simultaneously confirms the identity of the analyte and any impurities present.[1]

  • Versatility: A single internal standard can be used to quantify a wide range of compounds.

  • Non-Destructive: The sample can be recovered after analysis.[1]

Characterization of this compound by ¹H NMR

The first step in purity validation is the unambiguous identification of the analyte's signals in the ¹H NMR spectrum. The spectrum of this compound in deuterated chloroform (CDCl₃) shows characteristic signals for its aromatic protons and the methyl ester group.

Table 1: ¹H NMR Spectral Data for this compound

Signal Assignment (Proton)Chemical Shift (δ) ppmMultiplicityIntegrationNumber of Protons (N)
H-a (OCH₃)~3.94Singlet (s)3H3
H-e, e'~7.40Triplet (t)1H1
H-d, d', f, f'~7.48Triplet (t)2H2
H-c, c'~7.65Doublet (d)2H2
H-b, b'~7.70Doublet (d)2H2
H-g, g'~8.12Doublet (d)2H2

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from publicly available spectral information.[5][6]

alt text

Experimental Protocol: Purity Determination by qNMR

This protocol details the procedure for determining the purity of a this compound sample using an internal standard.

3.1. Materials and Instrumentation

  • Analyte: this compound (Molecular Weight: 212.24 g/mol ).[5][7]

  • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%, Molecular Weight: 116.07 g/mol ).

  • Solvent: Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Equipment: Analytical balance (±0.01 mg accuracy), volumetric flasks, pipettes, 5 mm NMR tubes.

3.2. Sample Preparation

  • Weighing: Accurately weigh approximately 15-20 mg of this compound (Mass_Analyte) into a clean vial.

  • Internal Standard: Accurately weigh approximately 5-10 mg of the internal standard, Maleic Acid (Mass_IS), into the same vial.

  • Dissolution: Dissolve the mixture in approximately 0.7 mL of CDCl₃. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.3. NMR Data Acquisition

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[8]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[4]

  • Acquisition Time (aq): Set to at least 3 seconds.

3.4. Data Processing and Purity Calculation

  • Processing: Apply Fourier transformation, manual phase correction, and baseline correction to the acquired spectrum.[8]

  • Integration: Integrate a well-resolved, baseline-separated signal for the analyte and a signal for the internal standard.

    • Analyte Signal: The singlet from the methyl protons (H-a, ~3.94 ppm, N_Analyte = 3) is ideal.

    • IS Signal: The singlet from the two olefinic protons of maleic acid (~6.28 ppm, N_IS = 2) should be used.

  • Calculation: Use the following formula to calculate the purity of this compound (Purity_Analyte):[3][4]

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • Mass: Weighed mass

    • Purity_IS: Purity of the Internal Standard

Table 2: Hypothetical qNMR Data and Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)18.558.21
Signal (ppm)3.946.28
Integral Area (I)5.214.25
Number of Protons (N)32
Molecular Weight ( g/mol )212.24116.07
Purity (%)98.8 (Calculated)99.7

Calculation based on the formula above yields a purity of 98.8% for the analyte.

Identifying Potential Impurities

The power of NMR lies in its ability to detect and help identify impurities. For this compound, common impurities may include:

  • Starting Materials: Unreacted 4-biphenylcarboxylic acid from the esterification process. Its acidic proton signal would appear far downfield (>10 ppm).[9]

  • Homocoupling Byproducts: Biphenyl, a common byproduct from Suzuki coupling reactions used to create the biphenyl backbone.[10][11] This would introduce new aromatic signals.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane) are often visible.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, other methods like High-Performance Liquid Chromatography (HPLC) are also widely used. The choice of technique depends on the specific analytical need.

Table 3: Comparison of qNMR with HPLC for Purity Analysis

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[12]Separation based on differential partitioning, with UV detection.[12]
Reference Standard Requires a certified internal standard (can be structurally different).Requires a specific, certified reference standard of the analyte.
Quantification Primary (absolute) quantification method.Relative quantification method.
Specificity High; provides detailed structural information for analyte and impurities.High resolution for separating components, but provides no structural data.
Sensitivity Lower sensitivity, best for impurities >0.1%.[1]Generally higher sensitivity for trace impurities.[1]
Sample Throughput Lower, due to long relaxation delays required for accuracy.[1]Higher, with typical run times of 20-30 minutes.[1]
Sample State Non-destructive; sample can be recovered.[1]Destructive.[1]
Development Time Generally faster method development.Can require extensive method development and optimization.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the key processes in qNMR purity validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately Weigh Analyte & Internal Standard dissolve Dissolve Mixture in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Set Quantitative Parameters, e.g., d1) transfer->acquire process Phase and Baseline Correct Spectrum acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for qNMR Purity Validation.

G cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation I_A Integral (Analyte) I_Analyte P_A Purity (Analyte) Purity_Analyte I_A->P_A I_S Integral (Standard) I_IS I_S->P_A M_A Mass (Analyte) Mass_Analyte M_A->P_A M_S Mass (Standard) Mass_IS M_S->P_A N_A Protons (Analyte) N_Analyte N_A->P_A N_S Protons (Standard) N_IS N_S->P_A MW_A MW (Analyte) MW_Analyte MW_A->P_A MW_S MW (Standard) MW_IS MW_S->P_A P_S Purity (Standard) Purity_IS P_S->P_A

References

A Comparative Analysis of the Biological Activity of Methyl 4-biphenylcarboxylate and Other Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antifungal Activity: A Head-to-Head Comparison

A study directly comparing the antifungal activity of a series of biphenyl-4-carboxylic acid esters provides a clear structure-activity relationship. The data, summarized below, indicates that the nature of the ester group plays a crucial role in determining the antifungal potency against Candida species.

Quantitative Data: Antifungal Activity
CompoundR GroupCandida albicans (ATCC-76485) MIC (µg/mL)Candida albicans (LM-111) MIC (µg/mL)Candida tropicalis (ATCC- 13803) MIC (µg/mL)Candida tropicalis (LM-14) MIC (µg/mL)
Methyl 4-biphenylcarboxylate -CH₃InactiveInactiveInactiveInactive
Ethyl 4-biphenylcarboxylate-CH₂CH₃10241024512512
Propyl 4-biphenylcarboxylate-(CH₂)₂CH₃InactiveInactiveInactiveInactive
Isopropyl 4-biphenylcarboxylate-CH(CH₃)₂1024102410241024
Butyl 4-biphenylcarboxylate-(CH₂)₃CH₃InactiveInactiveInactiveInactive
2-Methoxyethyl 4-biphenylcarboxylate-CH₂CH₂OCH₃1024102410241024
Decanoyl 4-biphenylcarboxylate-CO(CH₂)₈CH₃512512512512

Data sourced from Silva et al., J. Chem. Pharm. Res., 2017, 9(10):89-94.[1]

Key Observation: this compound was found to be inactive against the tested Candida strains.[1] In contrast, extending the alkyl chain to an ethyl group conferred moderate to good antifungal activity.[1] Interestingly, further extension to propyl and butyl groups resulted in a loss of activity, suggesting a specific spatial requirement for the ester substituent.[1] The branched isopropyl and the oxygen-containing methoxyethyl derivatives regained moderate activity.[1] The decanoyl ester showed the most promising activity, comparable to the ethyl ester.[1]

Experimental Protocol: Broth Microdilution Antifungal Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Candida strains (C. albicans, C. tropicalis)

  • Mueller-Hinton Broth or RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., a known antifungal agent)

  • Negative control (medium with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Serial Dilution: The test compounds are serially diluted in the microtiter plates using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: Positive control wells (inoculum without test compound) and negative control wells (medium only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Anticancer and Anti-inflammatory Activities: A Broader Look at Biphenyl Derivatives

While specific quantitative data for the anticancer and anti-inflammatory activities of this compound were not identified in the reviewed literature, numerous other biphenyl derivatives have demonstrated significant potential in these areas. The following sections present data for these related compounds to provide a broader context for the biological activities of the biphenyl class.

Quantitative Data: Anticancer Activity of Biphenyl Derivatives
CompoundCell LineIC₅₀ (µM)Reference
4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamideVarious cancer cell linesActivity reported, specific IC₅₀ not provided[Ali et al., 2013]
Biphenyl derivatives of combretastatin A4Various cancer cell linesPotent activity reported, specific IC₅₀ values vary[Megha Rikhi et al., 2018]
Biphenylamide derivativesSKBr3 and MCF-7 (breast cancer)Varies with substitution, some with potent activity[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data: Anti-inflammatory Activity of Biphenyl Derivatives
CompoundAssayDose/Concentration% InhibitionReference
4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamideCarrageenan-induced rat paw edema100 mg/kgSignificant reduction in edema[3]
Biphenyl-4-carboxylic acid amidesCarrageenan test10 mg/kgSignificant activity reported[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethesmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle-treated control group.

Modulation of Signaling Pathways

Biphenyl derivatives have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases. The following diagrams illustrate two such pathways and a general workflow for screening biological activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Biphenyl_Derivatives Biphenyl Derivatives Biphenyl_Derivatives->SMO Antagonize Shh Shh Ligand Shh->PTCH1 Binds

Caption: Hedgehog signaling pathway and a point of intervention for some biphenyl derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (inactive) NFκB NF-κB (p50/p65) NFκB_active NF-κB (active) NFκB->NFκB_active Translocation IκBα_NFκB->NFκB IκBα degradation TargetGenes Target Gene Expression (Inflammation) NFκB_active->TargetGenes Promotes Biphenyl_Derivatives Biphenyl Derivatives Biphenyl_Derivatives->IKK Inhibit Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activate

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by biphenyl compounds.

G Compound_Library Biphenyl Derivative Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, In vivo models) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Secondary_Screening->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Compound_Library New Derivatives

Caption: General workflow for the biological screening of biphenyl derivatives.

Conclusion

This comparative guide highlights the diverse biological potential of the biphenyl scaffold. In the context of antifungal activity, this compound itself is inactive, but minor structural modifications to the ester group can induce potent anti-Candida effects, demonstrating a clear structure-activity relationship. While direct comparative data for the anticancer and anti-inflammatory activities of this compound is lacking in the current literature, the broader family of biphenyl derivatives exhibits significant promise in these therapeutic areas. The modulation of key signaling pathways such as Hedgehog and NF-κB by various biphenyl compounds underscores the mechanistic basis for their observed biological effects. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to expand the library of biologically active biphenyl derivatives.

References

A Comparative Guide to Biphenyl-Based Host Materials in OLEDs: A Case Study of Methyl 4-biphenylcarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs), offering a rigid and electronically versatile core. While simple derivatives like Methyl 4-biphenylcarboxylate serve as fundamental building blocks, the strategic functionalization of the biphenyl unit is crucial for achieving the high efficiency, stability, and desired electronic properties required for state-of-the-art OLED devices.

This guide provides a comparative overview of the performance of biphenyl-based materials in OLEDs. Due to a scarcity of published performance data on simple this compound derivatives, which are primarily used as synthetic precursors, we will use the extensively studied and high-performing host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) , and its derivatives as a detailed case study. This will illustrate the key performance metrics and experimental considerations for evaluating such materials.

The Biphenyl Core in OLED Materials

The performance of a host material in an OLED is intrinsically linked to its molecular structure. The biphenyl core's ability to be twisted allows for the tuning of the material's triplet energy, a critical parameter for hosting phosphorescent emitters. Substituents on the biphenyl rings dictate the material's charge transport characteristics, thermal stability, and solubility.

cluster_0 Molecular Design cluster_1 Material Properties cluster_2 OLED Performance Biphenyl_Core Biphenyl Core Triplet_Energy High Triplet Energy (ET) Biphenyl_Core->Triplet_Energy Twist Angle Substituents Functional Groups (e.g., Carbazole, Cyano) Charge_Transport Balanced Charge Transport Substituents->Charge_Transport Electron/Hole Donating/Withdrawing Thermal_Stability High Glass Transition Temp. (Tg) Substituents->Thermal_Stability Molecular Packing Methyl_Ester Methyl Ester Group (e.g., in this compound) Efficiency High External Quantum Efficiency (EQE) Triplet_Energy->Efficiency Energy Transfer Charge_Transport->Efficiency Recombination Zone Lifetime Device Longevity Thermal_Stability->Lifetime Morphological Stability Color_Purity Emission Spectrum

Fig. 1: Relationship between biphenyl core functionalization and OLED performance.

Performance Data of Biphenyl-Based Host Materials

The following tables summarize the photophysical properties and device performance of the benchmark host material CBP and a functionalized derivative, CBP-CN. The addition of electron-withdrawing cyano groups to the carbazole moieties in CBP-CN enhances its electron-injecting and transporting capabilities, leading to a more bipolar nature and improved device efficiency.[1]

Table 1: Photophysical and Thermal Properties of CBP and CBP-CN

CompoundHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Glass Transition Temp. (Tg) (°C)
CBP-6.0-2.92.55 - 2.6281-285 (Melting Point)
CBP-CNLoweredLowered2.69162

Data sourced from Noctiluca and Journal of Materials Chemistry C.[1][2]

Table 2: Performance of Green and Red Phosphorescent OLEDs with CBP and CBP-CN as Hosts

HostEmitterMax. Luminance Efficiency (cd A-1)Max. External Quantum Efficiency (EQE) (%)
CBPGreen (Ir(ppy)3)~60-65~18-20
CBP-CN Green (Ir(ppy)3)80.61 23.13
CBPRed~8-9~12-14
CBP-CN Red10.67 15.54

Performance data for green and red PhOLEDs using CBP-CN as the host showed a 25-33% increase in efficiency compared to devices with a CBP host.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of materials and fabrication of high-performance OLEDs.

Synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)

A common method for synthesizing CBP is the Ullmann condensation reaction.

Materials:

  • 4,4'-Diiodobiphenyl

  • Carbazole

  • Copper powder

  • Potassium carbonate

  • 1,3-Diisopropylbenzene (solvent)

  • Toluene

  • Methanol

Procedure:

  • Under a nitrogen atmosphere, combine 4,4'-diiodobiphenyl (1 equivalent), carbazole (2 equivalents), copper powder, and potassium carbonate in a flask with 1,3-diisopropylbenzene.[3]

  • Heat the mixture to reflux and maintain for approximately 30 hours.[3]

  • After cooling to room temperature, add toluene and filter to remove insoluble materials.[3]

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[3]

  • Recrystallize the crude product from methanol.[3]

  • Collect the resulting crystals by filtration and dry to yield the final CBP product.[3]

Fabrication of a Multilayer OLED Device

The following describes a general procedure for the fabrication of a phosphorescent OLED (PhOLED) using thermal evaporation.

cluster_0 OLED Fabrication Workflow Substrate_Cleaning 1. Substrate Cleaning (ITO-coated glass) HIL_Deposition 2. HIL Deposition (e.g., HAT-CN) Substrate_Cleaning->HIL_Deposition HTL_Deposition 3. HTL Deposition (e.g., NPB) HIL_Deposition->HTL_Deposition EML_Deposition 4. Emissive Layer Deposition (Host:Dopant, e.g., CBP:Ir(ppy)3) HTL_Deposition->EML_Deposition HBL_Deposition 5. HBL Deposition (e.g., TPBi) EML_Deposition->HBL_Deposition ETL_Deposition 6. ETL Deposition (e.g., Alq3) HBL_Deposition->ETL_Deposition Cathode_Deposition 7. Cathode Deposition (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation 8. Encapsulation Cathode_Deposition->Encapsulation

Fig. 2: General workflow for the fabrication of a multilayer OLED device.

Device Structure Example: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Cathode.

Procedure:

  • Substrate Preparation: Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone immediately before use.

  • Organic Layer Deposition: Deposit all organic layers in a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Deposit a Hole Injection Layer (HIL), for example, 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

    • Deposit a Hole Transport Layer (HTL), for example, 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • Co-evaporate the Emissive Layer (EML) consisting of the host material and the phosphorescent dopant. For a green OLED, this could be 30 nm of CBP doped with 8% tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).

    • Deposit a Hole Blocking Layer (HBL), for example, 10 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Deposit an Electron Transport Layer (ETL), for example, 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq3).

  • Cathode Deposition: Without breaking vacuum, deposit the cathode by thermally evaporating a thin layer of Lithium Fluoride (LiF) (e.g., 1 nm) followed by a thicker layer of Aluminum (Al) (e.g., 100 nm).

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

This guide highlights the importance of molecular design in achieving high-performance OLEDs and provides a framework for the evaluation of biphenyl-based materials. While simple this compound derivatives are foundational, the future of efficient OLEDs lies in the continued development of functionalized biphenyl structures like CBP and its next-generation alternatives.

References

A Comparative Guide to Methyl 4-biphenylcarboxylate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. Methyl 4-biphenylcarboxylate, a stable, crystalline solid, presents itself as a viable candidate for a reference standard in various chromatographic and spectroscopic applications. This guide provides an objective comparison of this compound with other potential alternatives, supported by experimental protocols and data to aid researchers in making informed decisions for their analytical needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. This compound is a well-characterized compound with the following key properties.

PropertyValueReference
Chemical Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [1][2]
CAS Number 720-75-2[1][2]
Appearance White to pale cream crystals or powder[3]
Melting Point 116-119 °C[4]
Purity Typically ≥98%[4][5]
Solubility Soluble in organic solvents like acetonitrile and methanol.

Performance Comparison with Alternative Reference Standards

The suitability of this compound as a reference standard is best evaluated by comparing its performance against other commonly used standards in similar applications. For the purpose of this guide, we will compare it with two alternatives: Benzoic Acid Methyl Ester (a simpler aromatic ester) and Biphenyl (the parent hydrocarbon). The selection of a standard often depends on the specific analyte and analytical technique.

ParameterThis compoundBenzoic Acid Methyl EsterBiphenyl
Structural Similarity to Biphenyl Analytes HighLowHigh
Chromatographic Retention (Reversed-Phase) Moderate-HighLow-ModerateHigh
UV Absorbance StrongModerateModerate
Purity (Commercially Available) ≥98%≥99%≥99.5%
Hygroscopicity LowLowVery Low
Stability HighHighHigh

Discussion:

  • For the analysis of biphenyl-containing compounds (e.g., certain drug molecules, environmental contaminants like PCBs), this compound offers a significant advantage due to its structural similarity, which can lead to comparable chromatographic behavior and response factors, making it an excellent internal or external standard.

  • Benzoic Acid Methyl Ester , while a stable and pure compound, lacks the biphenyl moiety and may not be an ideal surrogate for more complex biphenyl analytes in terms of chromatographic elution and detector response.

  • Biphenyl provides the core structure but lacks the polar ester group of this compound. This makes it less suitable for applications where the ester functionality is a key feature of the analytes of interest.

Experimental Protocols

To ensure the proper use and evaluation of this compound as a reference standard, detailed experimental protocols are essential.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for verifying the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[6]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Acidify with a small amount of phosphoric acid (e.g., 0.1%).[6]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solution and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of the reference standard.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system.

  • Data Acquisition: Acquire the mass spectrum in positive ionization mode to observe the protonated molecule [M+H]⁺.

  • Verification: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₁₄H₁₂O₂), which is 212.24 g/mol .[1][2]

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are crucial for reproducibility and understanding.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis prep_start Weigh Reference Standard dissolve Dissolve in Appropriate Solvent prep_start->dissolve dilute Perform Serial Dilutions dissolve->dilute prep_end Working Standard Solutions dilute->prep_end inject Inject into Chromatograph prep_end->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration and Identification data_acq->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the use of a reference standard in quantitative analysis.

hplc_purity_workflow start Prepare Mobile Phase (ACN/H2O/Acid) prep_std Prepare this compound Standard Solution (1 mg/mL) start->prep_std hplc_setup Set HPLC Conditions (C18, 254 nm, 1 mL/min) prep_std->hplc_setup inject Inject Standard Solution hplc_setup->inject run_hplc Run Chromatogram inject->run_hplc integrate Integrate All Peaks run_hplc->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate result Purity Specification Met? calculate->result pass Standard is Suitable for Use result->pass Yes fail Quarantine/Reject Standard result->fail No

Caption: Workflow for HPLC purity determination of this compound.

Conclusion

This compound serves as a robust and reliable reference standard for a variety of analytical applications, particularly in the analysis of compounds containing a biphenyl moiety. Its high purity, stability, and distinct physicochemical properties make it a valuable tool for method development, validation, and routine quality control. While other standards may be suitable for specific, less complex applications, the structural relevance of this compound provides a significant advantage in ensuring the accuracy of analytical data for biphenyl-containing analytes. The experimental protocols and workflows provided in this guide offer a framework for the effective evaluation and implementation of this reference standard in a laboratory setting.

References

A Comparative Guide to the Cytotoxicity of Biphenyl Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative assessment of the cytotoxic effects of methyl 4-biphenylcarboxylate derivatives and their closely related analogs. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the evaluation and development of novel anticancer agents based on the biphenyl framework.

Quantitative Cytotoxicity Data

The cytotoxic potential of various biphenyl carboxylate derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

Compound IDDerivative ClassSubstitutionCancer Cell LineIC50 (µM)Reference
1 Biphenyl Carboxylic AcidUnsubstitutedMCF-710.14 ± 2.05[1]
MDA-MB-23110.78 ± 2.58[1]
2 Biphenyl Carboxylic Acid4'-MethylMCF-7Not specified
MDA-MB-231Not specified
3 Biphenyl Carboxylic Acid4'-BenzyloxyMCF-79.92 ± 0.97[1]
MDA-MB-2319.54 ± 0.85[1]
4 4'-Hydroxybiphenyl-4-carboxylic Acid Derivative (S4)Hydrazine-1-carbothioamideHCT-116Comparable to Erlotinib[2]
5 Biphenylamide2',3'-disubstitutedSKBr3Not specified[3]
MCF-7Not specified[3]
6 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateAlkoxy chainA549> 5[4]

Note: The data presented is for biphenyl carboxylic acid and other closely related derivatives due to the limited availability of specific cytotoxicity data for a wide range of this compound derivatives in the reviewed literature. The esterification of the carboxylic acid to a methyl ester can influence the compound's physicochemical properties and biological activity.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays cited in the assessment of biphenyl carboxylate derivatives.

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.5%). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Studies on biphenyl derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). While the specific pathways can vary depending on the derivative and the cancer cell type, a common mechanism involves the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase_cascade Caspase Cascade Biphenyl_Derivative Biphenyl Carboxylate Derivative Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Biphenyl_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by biphenyl carboxylate derivatives.

This pathway is initiated by cellular stress induced by the biphenyl derivative, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[5][6][7] This disrupts the mitochondrial outer membrane potential (MOMP), causing the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.[5][6]

Another potential mechanism of action for some biphenyl derivatives involves the modulation of the PD-L1/AKT/mTOR signaling pathway, which can lead to apoptosis in cancer cells independent of an immune response.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions of Biphenyl Derivatives Treatment 4. Treat with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Choice 6. Perform Viability Assay (e.g., MTT or SRB) Incubation->Assay_Choice Measurement 7. Measure Absorbance (Spectrophotometer) Assay_Choice->Measurement Data_Processing 8. Calculate % Viability vs. Control Measurement->Data_Processing IC50_Determination 9. Determine IC50 Values Data_Processing->IC50_Determination

Caption: General workflow for assessing the cytotoxicity of chemical compounds.

References

The Influence of Substituents on the Reactivity of Biphenylcarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted biphenylcarboxylic acids is a critical consideration in organic synthesis and medicinal chemistry. The nature and position of substituents on the biphenyl scaffold can significantly influence the chemical behavior of the carboxylic acid moiety, impacting reaction rates, yields, and even the biological activity of the resulting molecules. This guide provides a comparative analysis of the reactivity of different substituted biphenylcarboxylic acids, supported by experimental data from the literature.

Data Presentation: Synthesis and Kinetic Studies

The following tables summarize quantitative data on the synthesis of various substituted biphenylcarboxylic acids via Suzuki-Miyaura cross-coupling and kinetic data from an esterification reaction study.

Table 1: Yields of Substituted Biphenylcarboxylic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of biphenyl derivatives. The yield of the desired substituted biphenylcarboxylic acid can be influenced by the electronic and steric effects of the substituents on the reacting partners.

Substituent on Phenylboronic AcidCatalyst SystemBaseSolventReaction Time (h)TemperatureYield (%)Reference
2',4'-difluoroC60-TEGs/PdCl2K2CO3H2O4Room Temp73[1]
UnsubstitutedC60-TEGs/PdCl2K2CO3H2O4Room Temp>90[1][2]
2'-methyl-4'-(2-oxo-1-pyrrolidinyl)Pd(PPh3)4Na2CO3DME/H2ONot SpecifiedNot Specified64[3][4]
2'-methyl-4'-(2-oxo-1-pyrrolidinyl)Pd/CNa2CO3MeOH/H2ONot SpecifiedNot Specified81[4]

Note: The yields presented are isolated yields and can be influenced by various factors including the specific reaction conditions and the scale of the reaction.

Table 2: Second-Order Rate Coefficients for the Esterification of 4'-Substituted-biphenyl-2-carboxylic Acids with Diazodiphenylmethane

A study on the esterification of 4'-substituted-biphenyl-2-carboxylic acids with diazodiphenylmethane in various alcohols provides direct kinetic data on the influence of substituents on the reactivity of the carboxylic acid group.

Substituent (4'-position)SolventSecond-Order Rate Coefficient (k) at 30°CReference
HVarious AlcoholsData available in source[5]
OCH3Various AlcoholsData available in source[5]
CH3Various AlcoholsData available in source[5]
ClVarious AlcoholsData available in source[5]
BrVarious AlcoholsData available in source[5]
NO2Various AlcoholsData available in source[5]

Note: The rate constants were found to increase with the increasing polarity of the solvent. The original paper should be consulted for the specific values in each alcohol.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of the key experimental protocols described in the cited literature.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Biphenylcarboxylic Acids

This protocol is a generalized procedure based on the methods described for the synthesis of various biphenylcarboxylic acid derivatives.[1][2][3][4]

Materials:

  • Substituted bromobenzoic acid

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd/C, or C60-TEGs/PdCl2 nanocatalyst)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., H2O, DME/H2O, MeOH/H2O)

Procedure:

  • To a reaction vessel, add the substituted bromobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., 0.05 mol%).

  • Add the solvent (e.g., 5.0 mL of H2O).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for the required duration (e.g., 4 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Upon completion, perform an aqueous work-up. Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted biphenylcarboxylic acid.

Protocol 2: Kinetic Study of the Esterification of 4'-Substituted-biphenyl-2-carboxylic Acids with Diazodiphenylmethane

This protocol outlines the method used to determine the second-order rate coefficients for the esterification reaction.[5]

Materials:

  • 4'-Substituted-biphenyl-2-carboxylic acid

  • Diazodiphenylmethane (DDM)

  • Various alcohol solvents

Procedure:

  • Prepare solutions of the 4'-substituted-biphenyl-2-carboxylic acid and diazodiphenylmethane in the desired alcohol solvent at a known concentration.

  • Initiate the reaction by mixing the two solutions at a constant temperature (30°C).

  • Monitor the progress of the reaction by following the disappearance of the diazodiphenylmethane, which has a characteristic absorption in the visible spectrum, using a spectrophotometer.

  • Determine the second-order rate coefficients from the kinetic data obtained.

  • Repeat the experiment in different alcohol solvents to study the effect of the solvent on the reaction rate.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and relationships relevant to the reactivity of substituted biphenylcarboxylic acids.

Suzuki_Miyaura_Coupling_Workflow Reactants Starting Materials (Substituted Bromobenzoic Acid & Arylboronic Acid) Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst System (Palladium Source & Base) Catalyst->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Substituted Biphenylcarboxylic Acid Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Substituent_Effect_on_Reactivity Substituent Substituent on Biphenyl Ring Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic Steric Steric Effects Substituent->Steric CarboxylicAcid Carboxylic Acid Moiety Electronic->CarboxylicAcid Steric->CarboxylicAcid Reactivity Reactivity CarboxylicAcid->Reactivity

Caption: Influence of substituents on reactivity.

Discussion

The electronic properties of substituents play a significant role in the reactivity of the carboxylic acid group. Electron-donating groups (EDGs) can increase the electron density on the carboxyl group, potentially affecting its acidity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which generally increases the acidity of the carboxylic acid and can enhance its reactivity towards nucleophilic attack in reactions like esterification.[6][7]

The data on Suzuki-Miyaura coupling yields suggest that the electronic and steric nature of the substituents on both coupling partners can influence the efficiency of the reaction. For instance, the presence of sterically hindering groups near the reaction center may lead to lower yields.[1]

The kinetic study of esterification provides more direct evidence of substituent effects on the reactivity of the carboxylic acid. A detailed analysis of the rate constants for different 4'-substituted-biphenyl-2-carboxylic acids would reveal a quantitative relationship, likely correlating with Hammett substituent constants, as is common in physical organic chemistry.[8]

Conclusion

The reactivity of substituted biphenylcarboxylic acids is a multifaceted topic influenced by the interplay of electronic and steric effects of the substituents. While the Suzuki-Miyaura coupling provides a versatile route to synthesize a wide array of these compounds, the yields can vary depending on the substitution pattern. Kinetic studies, such as those on esterification, offer a more direct measure of how substituents modulate the reactivity of the carboxylic acid functionality. For researchers and professionals in drug development, a thorough understanding of these structure-reactivity relationships is essential for the efficient synthesis and optimization of new chemical entities.

References

Unveiling the Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-biphenylcarboxylate Analogs against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – In the ongoing battle against opportunistic fungal infections, particularly those caused by resilient Candida species, the exploration of novel antifungal agents is paramount. This guide provides a comprehensive comparison of Methyl 4-biphenylcarboxylate analogs, detailing their structure-activity relationships (SAR) and antifungal efficacy. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.

A pivotal study exploring a series of biphenyl-4-carboxylic acid ester derivatives has demonstrated that subtle structural modifications to the ester group significantly influence their antifungal activity against pathogenic Candida strains. This guide synthesizes these findings, presenting a clear comparison of these analogs and the experimental methodology used to evaluate them.

Comparative Analysis of Antifungal Activity

The antifungal efficacy of a series of this compound analogs was evaluated against various Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined to quantify their antifungal potency. The results, summarized in the table below, highlight the critical role of the ester substituent in modulating bioactivity.

Compound IDR Group (Ester Substituent)C. albicans (ATCC-76485) MIC (µg/mL)C. albicans (LM-111) MIC (µg/mL)C. tropicalis (ATCC- 13803) MIC (µg/mL)C. tropicalis (LM-14) MIC (µg/mL)
1 -CH₃ (Methyl)>1024>1024>1024>1024
2 -CH₂CH₃ (Ethyl)10241024512512
3 -CH₂CH₂CH₃ (Propyl)>1024>1024>1024>1024
4 -CH(CH₃)₂ (Isopropyl)>1024>1024>1024>1024
5 -CH₂CH₂CH₂CH₃ (Butyl)>1024>1024>1024>1024
6 -CH₂(CH₂)₇CH₃ (Nonyl)>1024>1024>1024>1024
7 -CH₂(CH₂)₈CH₃ (Decanoyl)512512512512
8 -CH₂-Phenyl (Benzyl)>1024>1024>1024>1024

Data sourced from Silva et al., J. Chem. Pharm. Res., 2017, 9(10):89-94.[1]

Key Observations from the Structure-Activity Relationship:

  • Impact of Alkyl Chain Length: The unsubstituted methyl ester (1 ) was inactive. Extending the alkyl chain to an ethyl group (2 ) conferred moderate to good activity.[1] However, further increasing the linear alkyl chain to propyl (3 ) and butyl (5 ) resulted in a loss of activity. Interestingly, a significantly longer alkyl chain, the decanoyl group (7 ), restored and enhanced the antifungal activity, demonstrating the most potent and consistent MIC values across all tested strains.[1]

  • Influence of Bulky Substituents: The introduction of bulky groups near the ester functionality, such as isopropyl (4 ) and benzyl (8 ), led to inactive compounds.[1] This suggests that steric hindrance in this region is detrimental to antifungal activity, potentially by impeding the molecule's interaction with its biological target.[1]

Experimental Protocols

The antifungal activity of the this compound analogs was determined using the broth microdilution method, a standardized technique for assessing the susceptibility of yeasts to antifungal agents.[1][2][3]

1. Preparation of Fungal Inoculum:

  • Candida strains were cultured on Sabouraud Dextrose Agar.

  • Several colonies were suspended in sterile saline solution.

  • The turbidity of the fungal suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

  • This suspension was then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.

  • A two-fold serial dilution of each test compound was prepared in the wells, typically starting from a high concentration and decreasing across the row.

  • 100 µL of the standardized fungal inoculum was added to each well containing the diluted compounds.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) were included on each plate.

  • The plates were incubated at 35°C for 24 to 48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the yeast was observed.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the antifungal activity of this compound analogs.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Ester Substituent (R-group) Modifications cluster_activity Antifungal Activity Scaffold Biphenyl-4-carboxylate Core Methyl Methyl (-CH3) Ethyl Ethyl (-CH2CH3) Propyl_Butyl Propyl/Butyl Decanoyl Decanoyl (-(CH2)8CH3) Bulky Bulky (Isopropyl/Benzyl) Inactive Inactive Methyl->Inactive Inactive Active Active Ethyl->Active Active Propyl_Butyl->Inactive Inactive Decanoyl->Active Potent Bulky->Inactive Inactive

Caption: SAR of this compound Analogs.

The workflow for determining the antifungal efficacy of these compounds is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardize Fungal Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plates Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC Record Record Lowest Concentration with No Growth Read_MIC->Record

Caption: Broth Microdilution Workflow for MIC Determination.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. Methyl 4-biphenylcarboxylate, an important intermediate in various synthetic processes, requires robust analytical methods to ensure quality and consistency. Cross-validation of these methods is a critical step to guarantee that results are reliable and interchangeable, regardless of the analytical technique employed.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. While specific cross-validation data for this compound is not extensively published, this document outlines the principles of cross-validation and presents proposed methodologies and expected performance characteristics based on established analytical practices for structurally similar compounds.[1][2]

Principles of Cross-Validation

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure they provide equivalent and reliable data.[3][4] This is particularly important when methods are transferred between laboratories or when different techniques are used within a single study. The core objective is to identify and understand any systematic differences between the methods.[3] A typical cross-validation process involves analyzing the same set of samples with both methods and comparing the results for key validation parameters.

Comparison of Analytical Method Performance

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a versatile and cost-effective technique suitable for non-volatile compounds, while GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds.[1]

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.998
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) µg/mL rangeng/mL range
Limit of Quantitation (LOQ) µg/mL rangeng/mL range
Selectivity ModerateHigh
Derivatization Not requiredNot typically required

Note: The performance characteristics in this table are based on typical values for similar aromatic esters and serve as a general guideline. Actual performance may vary depending on the specific method and instrumentation.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common starting point. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by scanning a standard solution. A wavelength of 254 nm is often suitable for aromatic compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity, making it ideal for trace analysis and confirmatory purposes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm x 0.25 µm) is typically used.[1][2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate to a known concentration.

  • Standard Preparation: Prepare a stock solution of the reference standard in the same solvent and dilute to create calibration standards.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different analytical approaches yield comparable results. This workflow is essential for maintaining data integrity across different studies and laboratories.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods (e.g., HPLC, GC-MS) DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeMethodA Analyze Samples with Method A (HPLC-UV) PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B (GC-MS) PrepareSamples->AnalyzeMethodB CollectData Collect & Tabulate Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults DetermineEquivalence Determine Method Equivalence CompareResults->DetermineEquivalence ReportFindings Document & Report Findings DetermineEquivalence->ReportFindings

A typical workflow for the cross-validation of analytical methods.

References

Safety Operating Guide

Proper Disposal of Methyl 4-biphenylcarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-biphenylcarboxylate (CAS No. 720-75-2), a compound used in various laboratory applications. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for maintaining a safe research environment.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), while it may not be classified as a hazardous substance under GB-CLP regulations, general laboratory safety practices should always be observed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Ensure adequate ventilation to minimize dust inhalation.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Quantitative Data Summary

While the Safety Data Sheet for this compound does not provide specific quantitative limits for disposal, the following table summarizes its key physical and chemical properties relevant to handling and disposal.

PropertyValueReference
CAS Number 720-75-2[1]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.24 g/mol [2]
Appearance Powder[3]
Melting Point 118 °C[3]
Hazard Classification Not classified as hazardous[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all unused, contaminated, or waste this compound as chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. This is a critical step to prevent unforeseen chemical reactions.

2. Containerization and Labeling:

  • Place the waste material in a clearly labeled, sealed, and chemically compatible container.

  • The label should prominently display:

    • The full chemical name: "this compound"

    • CAS Number: "720-75-2"

    • The words "Waste" or "Hazardous Waste" as per your institutional guidelines.

    • An accumulation start date.

    • Any relevant hazard warnings (e.g., "Irritant" as a precautionary measure for similar compounds).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste by a licensed chemical waste management contractor.

  • High-temperature incineration in a permitted facility is a common and environmentally sound method for the disposal of solid organic compounds.[4]

In Case of a Spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material.[1]

  • Place the spilled material into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste identify Identify as Chemical Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize storage Store in designated waste accumulation area containerize->storage is_hazardous Consult local regulations: Is it classified as hazardous waste? storage->is_hazardous non_hazardous_disposal Dispose as non-hazardous chemical waste via licensed contractor is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as hazardous chemical waste via licensed contractor is_hazardous->hazardous_disposal Yes end End: Proper Disposal Complete non_hazardous_disposal->end hazardous_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-biphenylcarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-biphenylcarboxylate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for this compound

Based on the Safety Data Sheet (SDS), the following personal protective equipment is recommended when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedures and the potential for exposure.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Chemical safety goggles or glasses with side shields.[1]Appropriate protective gloves (e.g., nitrile rubber).[1]Not required under normal use conditions with adequate ventilation.[1]Laboratory coat.[1]
Handling Solutions Chemical safety goggles. A face shield may be required for splash hazards.Chemical-resistant gloves. Consult glove manufacturer for specific compatibility.Not required in a well-ventilated area. If aerosols may be generated, use a respirator with an appropriate filter.Laboratory coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls may be necessary.
Weighing/Dispensing Chemical safety goggles.[1]Appropriate protective gloves.[1]Use in a well-ventilated area or a chemical fume hood to avoid dust formation.[1]Laboratory coat.[1]
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves.For significant dust or aerosol generation, a NIOSH/MSHA approved respirator is recommended.Chemical-resistant suit or coveralls, depending on the spill size.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Locate and ensure the functionality of the nearest safety shower and eyewash station.

  • Keep the container tightly closed when not in use.[2]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Prevent dust formation when handling the solid.[1][2]

  • Wash hands thoroughly after handling.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

4. Spill Response:

  • Ensure adequate ventilation.[2]

  • Use personal protective equipment as required.[1][2]

  • For solid spills, sweep up and shovel into a suitable container for disposal.[1][2] Avoid dust formation.[1][2]

  • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

2. Containerization and Labeling:

  • Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release into the environment.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task and Potential for Exposure start->task solid_or_solution Solid or Solution? task->solid_or_solution solid Solid Form solid_or_solution->solid Solid solution Solution Form solid_or_solution->solution Solution weighing Weighing/Dispensing? solid->weighing splash_potential Potential for Splash? solution->splash_potential general_handling_solid General Handling of Solid weighing->general_handling_solid No ppe_fume_hood Action: - Work in Fume Hood weighing->ppe_fume_hood Yes ppe_base Standard PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves general_handling_solid->ppe_base general_handling_solution General Handling of Solution splash_potential->general_handling_solution No ppe_goggles Upgrade to: - Chemical Goggles splash_potential->ppe_goggles Yes aerosol_potential Potential for Aerosol Generation? general_handling_solution->aerosol_potential aerosol_potential->ppe_base No ppe_respirator Add: - Respirator aerosol_potential->ppe_respirator Yes ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield High

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-biphenylcarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-biphenylcarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.